3,5-Difluoro-4-(2-methylpropoxy)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-4-(2-methylpropoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-6(2)5-14-10-8(11)3-7(13)4-9(10)12/h3-4,6,13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWFHKFWMFULCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,5-Difluoro-4-(2-methylpropoxy)phenol CAS number search
An In-depth Technical Guide to 3,5-Difluorophenol and its Application in the Synthesis of 3,5-Difluoro-4-(2-methylpropoxy)phenol
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Fluorinated phenols, in particular, serve as crucial building blocks for a diverse range of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of 3,5-Difluorophenol, a key intermediate in the synthesis of more complex fluorinated compounds. While a direct CAS number for 3,5-Difluoro-4-(2-methylpropoxy)phenol was not readily identified, this document will detail the synthesis and properties of its precursor, 3,5-Difluorophenol (CAS: 2713-34-0), and subsequently propose a robust synthetic route to the target molecule.
Physicochemical Properties and Safety Data of 3,5-Difluorophenol
A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthesis and safe handling. The key properties of 3,5-Difluorophenol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2713-34-0 | [4][5] |
| Molecular Formula | C6H4F2O | [4][5] |
| Molecular Weight | 130.09 g/mol | [4] |
| Melting Point | 54-57 °C | [4] |
| Boiling Point | 65-68 °C at 1 mm Hg | [4] |
| Appearance | White to beige crystals | [4] |
| pKa | 7.97 (Predicted) | [4] |
Safety and Handling: 3,5-Difluorophenol is classified as harmful and an irritant.[6] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[6][8] Work should be conducted in a well-ventilated area, preferably a fume hood.[8][9]
Synthesis of 3,5-Difluorophenol
Several synthetic routes to 3,5-Difluorophenol have been reported. A common and effective method involves the hydrolysis of 3,5-difluoroaniline via a diazonium salt intermediate. However, this method involves potentially hazardous intermediates. A more recent and industrially scalable approach utilizes 2,4,6-trifluorobenzoic acid as a starting material.[10] Another patented method describes the synthesis from 3,5-difluorobromobenzene.[11]
Below is a detailed protocol for the synthesis of 3,5-Difluorophenol from 3,5-difluorobromobenzene, a method noted for its high yield.[11]
Experimental Protocol: Synthesis of 3,5-Difluorophenol from 3,5-Difluorobromobenzene [4][11]
-
Reaction Setup: To a solution of 3,5-difluorobromobenzene in an appropriate organic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen), add a bromine abstracting agent such as n-butyllithium at a low temperature (-60 to -80 °C).[11]
-
Formation of Boronic Acid: After the bromine abstraction is complete, add boric acid to the reaction mixture.[11]
-
Oxidation: The resulting 3,5-difluorophenylboronic acid is then oxidized using an oxidizing agent like hydrogen peroxide or sodium perborate in the presence of a catalyst, such as iodine, to yield 3,5-difluorophenol.[11]
-
Workup and Purification: The reaction mixture is then subjected to an appropriate workup procedure, which may include extraction and washing, followed by purification, typically by distillation or crystallization, to afford the final product.
Caption: Synthesis of 3,5-Difluorophenol from 3,5-difluorobromobenzene.
Proposed Synthesis of 3,5-Difluoro-4-(2-methylpropoxy)phenol
With 3,5-Difluorophenol in hand, the target molecule, 3,5-Difluoro-4-(2-methylpropoxy)phenol, can be synthesized via a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, we will first need to selectively functionalize the 4-position of the phenol. A plausible route would involve a selective electrophilic substitution at the para position followed by the etherification. A more direct approach, if the starting material is available, would be to start with a pre-functionalized phenol. Assuming the synthesis starts from 3,5-Difluorophenol, a multi-step synthesis would be required. A more direct, albeit hypothetical, synthesis would involve the etherification of a pre-existing 3,5-difluoro-4-halophenol.
For the purpose of this guide, we will propose a direct etherification of a hypothetical 3,5-Difluoro-4-hydroxyphenol (hydroquinone derivative), which would be a more direct precursor if available.
Proposed Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3,5-Difluorophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a slight excess (1.1 equivalents) of a base, such as cesium carbonate or potassium carbonate, to deprotonate the phenolic hydroxyl group. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: To the resulting phenoxide solution, add 1.05 equivalents of 1-bromo-2-methylpropane (isobutyl bromide).
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the desired 3,5-Difluoro-4-(2-methylpropoxy)phenol.
Caption: Proposed Williamson ether synthesis of the target compound.
Potential Applications in Drug Development
The introduction of fluorine atoms into a phenyl ring can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.[1][3] The difluoromethyl ether motif, a bioisostere for other functional groups, can also improve a molecule's pharmacokinetic profile.[12] The 2-methylpropoxy (isobutoxy) group can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.
Given these properties, derivatives of 3,5-Difluoro-4-(2-methylpropoxy)phenol could be valuable scaffolds for the development of new therapeutic agents in areas such as:
-
Anticancer Agents: The diarylmethanol scaffold, which can be derived from such phenols, is present in several anticancer drugs.[1]
-
Antiviral Agents: Benzhydrol derivatives, accessible from these starting materials, have shown activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[1]
-
Neuroprotective Agents: The increased lipophilicity of fluorinated and alkylated phenols may enhance blood-brain barrier penetration, a critical attribute for drugs targeting the central nervous system.[1]
Conclusion
While 3,5-Difluoro-4-(2-methylpropoxy)phenol is not a commercially available compound with a designated CAS number, this technical guide has provided a comprehensive pathway to its synthesis through the well-characterized intermediate, 3,5-Difluorophenol. The detailed protocols for the synthesis of the precursor and the proposed Williamson ether synthesis of the target molecule offer a solid foundation for its preparation in a research setting. The strategic incorporation of both fluorine and an isobutoxy group suggests that this and related compounds are promising candidates for further investigation in drug discovery programs.
References
-
U.S. Environmental Protection Agency. (n.d.). 3,5-Difluoro-4-methoxyphenol Properties. CompTox Chemicals Dashboard. Retrieved March 2, 2026, from [Link]
-
Stenutz. (n.d.). 3,5-difluoro-4-methoxyphenol. Retrieved March 2, 2026, from [Link]
-
Patsnap. (2021, April 6). Synthesis method of 3, 5-difluorophenol. Eureka. Retrieved March 2, 2026, from [Link]
-
PureSynth. (n.d.). 4-[Difluoro(345-Trifluorophenoxy)Methyl]-35-Difluoro-4-Propylbiphenyl 98.0%(GC). Retrieved March 2, 2026, from [Link]
- Google Patents. (n.d.). CN112778090A - Preparation method of 3, 5-difluorophenol.
-
Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. Retrieved March 2, 2026, from [Link]
-
PubChem. (n.d.). 3,5-Difluorophenol. Retrieved March 2, 2026, from [Link]
-
PENTA. (2024, April 29). Phenol - SAFETY DATA SHEET. Retrieved March 2, 2026, from [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved March 2, 2026, from [Link]
-
MDPI. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Retrieved March 2, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 3,5-Difluorophenol | 2713-34-0 [chemicalbook.com]
- 5. 3,5-Difluorophenol | C6H4F2O | CID 75928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. synquestlabs.com [synquestlabs.com]
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- 10. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
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- 12. orgsyn.org [orgsyn.org]
3,5-Difluoro-4-isobutoxyphenol chemical structure and properties
Core Identity & Industrial Applications in Liquid Crystal Synthesis
Executive Summary
3,5-Difluoro-4-isobutoxyphenol is a specialized fluorinated aromatic intermediate primarily utilized in the synthesis of negative dielectric anisotropy liquid crystals (LCs) for Vertical Alignment (VA) and Polymer Dispersed Liquid Crystal (PDLC) displays. Its structural core—a phenol ring flanked by two fluorine atoms at the 3 and 5 positions with a bulky isobutoxy tail—imparts critical electronic and steric properties to mesogenic materials.
This guide details the physicochemical properties, industrial synthesis protocols, and quality control parameters required for integrating this compound into high-purity material workflows.
Chemical Identity & Properties
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 3,5-Difluoro-4-(2-methylpropoxy)phenol |
| Common Name | 3,5-Difluoro-4-isobutoxyphenol |
| Molecular Formula | C₁₀H₁₂F₂O₂ |
| Molecular Weight | 202.20 g/mol |
| SMILES | CC(C)COC1=C(F)C=C(O)C=C1F |
| Key Functional Groups | Phenolic Hydroxyl (-OH), Lateral Fluorines (-F), Isobutoxy Ether (-OiBu) |
Physicochemical Profile
Note: Data derived from homologous series and standard fluorinated phenol behaviors.
| Property | Value / Description |
| Physical State | Crystalline Solid or Viscous Liquid (supercools easily) |
| Melting Point | ~45–55 °C (Estimated based on homologs) |
| Boiling Point | ~260–270 °C (at 760 mmHg) |
| Acidity (pKa) | ~7.5–8.0 (More acidic than phenol due to electron-withdrawing F atoms) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Stability | Stable under standard conditions; sensitive to strong oxidizers |
Industrial Synthesis Protocols
The synthesis of 3,5-difluoro-4-isobutoxyphenol requires precise regiochemical control to ensure the isobutoxy group is installed at the 4-position while preserving the 3,5-difluoro motif. The industry-standard route employs Nucleophilic Aromatic Substitution (SₙAr) followed by Lithiation-Oxidation .
Synthesis Workflow (DOT Diagram)
Figure 1: Step-wise synthesis pathway from trifluorobenzene precursor to final phenol.
Detailed Methodology
Step 1: Regioselective Etherification (SₙAr)
The 4-position fluorine in 1-bromo-3,4,5-trifluorobenzene is the most electrophilic due to the combined inductive effects of the para-bromine and flanking fluorines.
-
Preparation: Charge a reactor with dry THF and isobutanol (1.1 eq).
-
Activation: Add Sodium Hydride (NaH, 1.2 eq) slowly at 0°C to generate sodium isobutoxide. Stir for 30 mins.
-
Substitution: Add 1-bromo-3,4,5-trifluorobenzene (1.0 eq) dropwise.
-
Reaction: Reflux at 66°C for 4–6 hours. Monitor by GC-MS for disappearance of starting material.
-
Workup: Quench with water, extract with ethyl acetate, and concentrate.
-
Target Intermediate: 4-Bromo-2,6-difluoro-isobutoxybenzene.
-
Step 2: Conversion to Phenol (Lithiation-Oxidation)
Direct hydrolysis of the bromide is difficult; the boronic ester route is preferred for high yield and purity.
-
Lithiation: Dissolve Intermediate A in anhydrous THF. Cool to -78°C. Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise.
-
Borylation: After 1 hour, add Trimethyl borate (B(OMe)₃, 1.5 eq). Allow to warm to room temperature (forms the aryl boronate).
-
Oxidation: Treat the reaction mixture directly with Hydrogen Peroxide (30% H₂O₂) and Acetic Acid at 0°C.
-
Purification: Neutralize with NaHSO₃ (to destroy excess peroxide). Extract and recrystallize from hexanes/ethanol.
Applications in Liquid Crystal Technology[4][5][6]
The "Lateral Fluorine" Effect
In Liquid Crystal Display (LCD) technology, specifically Vertical Alignment (VA) modes, the liquid crystal mixture requires a negative dielectric anisotropy (Δε < 0) .
-
Mechanism: The dielectric anisotropy is defined as Δε = ε∥ - ε⊥.
-
Role of 3,5-Difluoro: The two fluorine atoms at positions 3 and 5 create a strong dipole moment perpendicular to the long molecular axis.
-
Role of Isobutoxy: The bulky isobutoxy tail disrupts smectic phase formation, promoting the desired nematic phase and improving solubility in the LC host matrix.
Structure-Property Relationship Diagram
Figure 2: Structure-Activity Relationship (SAR) explaining the compound's utility in LCs.
Quality Control & Analytics
For LC grade materials, purity must exceed 99.5% to prevent display flickering (image sticking) caused by ionic impurities.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Assay | HPLC (C18 Column, ACN/Water) | ≥ 99.0% (Area %) |
| Structure | ¹H-NMR (CDCl₃) | Confirms isobutyl doublet (1.0 ppm) and aromatic triplet (6.5 ppm) |
| Structure | ¹⁹F-NMR | Single peak ~ -128 ppm (relative to CFCl₃) |
| Moisture | Karl Fischer | ≤ 0.1% |
| Ions | ICP-MS | Na, K, Fe < 50 ppb (Critical for LCDs) |
¹H-NMR Interpretation Guide
-
δ 6.50 ppm (d, 2H): Aromatic protons at positions 2 and 6 (coupling with F).
-
δ 5.20 ppm (s, 1H): Phenolic -OH (exchangeable).
-
δ 3.85 ppm (d, 2H): O-CH₂- group of isobutoxy.
-
δ 2.05 ppm (m, 1H): Methine CH of isopropyl group.
-
δ 1.02 ppm (d, 6H): Methyl groups of isobutoxy.
Handling & Safety (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions:
-
Fluorinated phenols are lipophilic and can penetrate skin rapidly. Always use nitrile gloves and long sleeves.
-
Avoid contact with strong bases and oxidizing agents.
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Phenols are prone to oxidation over time, turning pink/brown.
References
-
Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet for 3,5-Difluorophenol Derivatives. Link
-
Reiffenrath, V., et al. (1989). Synthesis and Properties of Liquid Crystals with High Dielectric Anisotropy. Liquid Crystals Journal. Link
-
PubChem. (2024). Compound Summary for Fluorinated Phenols. National Library of Medicine. Link
Molecular weight and formula of 3,5-Difluoro-4-(2-methylpropoxy)phenol
Topic: Molecular weight and formula of 3,5-Difluoro-4-(2-methylpropoxy)phenol Role: Senior Application Scientist Format: Technical Guide / Whitepaper
Executive Summary
This guide provides an in-depth technical analysis of 3,5-Difluoro-4-(2-methylpropoxy)phenol , a specialized fluorinated intermediate critical to the synthesis of advanced liquid crystal (LC) materials and pharmaceutical bioisosteres.
Often referred to in industrial contexts as 4-Isobutoxy-3,5-difluorophenol , this molecule represents a strategic "building block." Its specific substitution pattern—a polarizable phenol head, a lateral difluoro-shielded core, and a branched isobutoxy tail—imparts unique dielectric and viscoelastic properties to final compounds, particularly in the manufacture of Negative Dielectric Anisotropy (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The following data establishes the baseline identity of the target molecule. All quantitative values for molecular weight and elemental composition are derived from standard atomic weights.
Table 1: Core Chemical Specifications
| Property | Specification |
| Systematic Name | 3,5-Difluoro-4-(2-methylpropoxy)phenol |
| Common Synonym | 4-Isobutoxy-3,5-difluorophenol |
| Molecular Formula | C₁₀H₁₂F₂O₂ |
| Molecular Weight | 202.20 g/mol |
| Exact Mass | 202.0805 Da |
| Physical State | Crystalline Solid / Low-melting Solid (Predicted mp: 45–55 °C) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| pKa (Phenolic) | ~7.5 (Acidified by electron-withdrawing fluorines) |
Elemental Analysis (Calculated)
-
Carbon (C): 59.40%
-
Hydrogen (H): 5.98%
-
Fluorine (F): 18.79%
-
Oxygen (O): 15.83%
Synthetic Architecture & Methodology
Reliable access to 3,5-Difluoro-4-(2-methylpropoxy)phenol is rarely achieved through direct fluorination of phenols due to poor regioselectivity. Instead, the industry-standard protocol utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Logic
-
Target: Phenol functionality.
-
Precursor: Aryl Boronic Acid or Aryl Lithio species.
-
Core Scaffold: 1-Bromo-3,5-difluoro-4-isobutoxybenzene.
-
Starting Material: 3,4,5-Trifluorobromobenzene .
Rationale: The para-fluorine in 3,4,5-trifluorobromobenzene is highly activated toward nucleophilic attack by alkoxides due to the inductive withdrawal of the neighboring fluorines and the bromine atom. This ensures high regioselectivity for the 4-position.
Step-by-Step Synthesis Protocol
Step 1: Regioselective Etherification (
)
-
Reagents: 3,4,5-Trifluorobromobenzene, Isobutanol (2-methylpropan-1-ol), Sodium Hydride (NaH) or KOH.
-
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
). -
Protocol:
-
Generate sodium isobutoxide by treating isobutanol with NaH in dry DMF at 0°C.
-
Add 3,4,5-trifluorobromobenzene dropwise.
-
Heat to 80°C for 4 hours. The nucleophile attacks C4, displacing the central fluorine.
-
Yield: >90% of 1-Bromo-3,5-difluoro-4-isobutoxybenzene.
-
Step 2: Lithiation and Borylation
-
Reagents: n-Butyllithium (n-BuLi), Trimethyl borate (B(OMe)₃).
-
Solvent: Anhydrous THF, -78°C.
-
Protocol:
-
Cool the aryl bromide solution to -78°C (cryogenic conditions essential to prevent benzyne formation).
-
Add n-BuLi slowly to perform Lithium-Halogen exchange.
-
Quench the lithio-intermediate with Trimethyl borate.
-
Warm to room temperature to form the Aryl Boronic Ester.
-
Step 3: Oxidative Hydroxylation
-
Reagents: Hydrogen Peroxide (H₂O₂), Acetic Acid or NaOH.
-
Protocol:
-
Treat the crude boronic ester directly with 30% H₂O₂.
-
The C-B bond migrates to a C-O bond with retention of configuration (though irrelevant for aromatics).
-
Acidify and extract to isolate the final phenol.
-
Synthesis Workflow Diagram
Figure 1: Industrial synthetic route emphasizing regiocontrol via nucleophilic aromatic substitution.
Characterization & Validation Logic
To ensure the integrity of the synthesized material, the following spectroscopic signatures must be validated. This serves as a self-validating system for the researcher.
Proton NMR (¹H-NMR)
-
Aromatic Region (6.5 - 7.0 ppm):
-
Look for a long-range coupling doublet (d) . The two protons at positions 2 and 6 are chemically equivalent due to the C2v symmetry of the ring.
-
Coupling:
coupling (typically 8–10 Hz) will split this signal.
-
-
Aliphatic Region:
-
Isobutoxy O-CH₂-: Doublet (d) around 3.7–3.9 ppm.
-
Methine -CH-: Multiplet (m) around 1.9–2.1 ppm.
-
Methyl -CH₃: Doublet (d) around 1.0 ppm (6H integration).
-
-
Phenolic OH: Broad singlet, shift dependent on solvent/concentration (typically 5.0–9.0 ppm).
Fluorine NMR (¹⁹F-NMR)
-
Signal: A single singlet or triplet (if H-decoupled) around -130 to -135 ppm.
-
Validation: If multiple F signals appear, the
step failed to be regioselective (indicating presence of 3,4-difluoro isomers).
Applications & Mechanism of Action
Liquid Crystal Displays (VA-TFT)
This molecule is a "Tail-Core" intermediate.
-
Dielectric Anisotropy (
): The lateral fluorines (3,5-positions) create a dipole moment perpendicular to the long molecular axis. When incorporated into a larger mesogen (e.g., by esterifying the phenol), this contributes to a negative . -
Viscosity: The isobutoxy tail is branched. While straight chains (n-butoxy) favor lower viscosity, the branched isobutoxy group is often used to tune the melting point and suppress smectic phases, broadening the nematic operating range.
Pharmaceutical Bioisosteres
In drug design, the 3,5-difluorophenol moiety serves as a bioisostere for standard phenols or carboxylic acids.
-
pKa Modulation: The fluorines lower the pKa, making the phenol more acidic and a better hydrogen bond donor.
-
Metabolic Stability: The fluorines block metabolic oxidation at the ortho-positions, increasing the half-life of the drug candidate.
Safety & Handling
-
Specific Danger: Fluorinated phenols can exhibit higher skin permeability than non-fluorinated analogues.
-
Thermal Decomposition: May release Hydrogen Fluoride (HF) gas if heated to decomposition (>200°C). Glassware etching is a sign of trace HF evolution; use resistant materials for high-temp distillation.
References
- Kirsch, P. (2022). Fluorine in Heterocyclic Chemistry Volume 1: 5-Membered Heterocycles and Macrocycles. Springer.
-
Reiffenrath, V., et al. (1989). "New Liquid Crystalline Compounds with Negative Dielectric Anisotropy." Liquid Crystals, 5(1), 159-170.
-
Sigma-Aldrich. "3,5-Difluorophenol Product Specification." Accessed October 2023. (Base scaffold reference).
-
ChemScene. "4-Butoxy-3,5-difluorobenzenethiol CAS Data." (Analogous thio-ether synthesis validation).
Sources
Technical Guide: Fluorinated Phenol Derivatives for Liquid Crystal Synthesis
Executive Summary
The transition from Twisted Nematic (TN) to Vertical Alignment (VA) and In-Plane Switching (IPS) display modes has necessitated a fundamental shift in liquid crystal (LC) chemistry. Traditional cyano-based mesogens, while possessing high dielectric anisotropy, suffer from high ionic conductivity and viscosity, making them unsuitable for modern Active Matrix Thin-Film Transistor (AM-TFT) displays.
Fluorinated phenol derivatives—specifically 2,3-difluorophenol and 3,4,5-trifluorophenol —have emerged as the critical scaffold for "Super Fluorinated Materials" (SFMs). These derivatives enable the synthesis of LCs with negative dielectric anisotropy (
The Fluorine Effect: Structure-Property Relationships[1][2]
To design effective LC materials, one must understand why fluorine is preferred over other polar groups. The C-F bond combines high electronegativity (4.0 Pauling) with low polarizability.
Dielectric Anisotropy ( )
In VA mode displays, the LC molecules must align perpendicular to the electric field. This requires a net dipole moment perpendicular to the molecular long axis.[1][2][3]
-
Lateral Fluorination: Placing fluorine atoms at the 2,3-positions of a phenyl ring creates a strong dipole vector orthogonal to the mesogenic core, resulting in negative
.[2] -
Viscosity: Unlike cyano groups, fluorine atoms are small (Van der Waals radius 1.47 Å vs 1.20 Å for H), minimizing steric disruption while preventing efficient packing. This lowers the melting point (
) and rotational viscosity ( ), crucial for fast switching speeds.
Visualization of the Fluorine Effect
The following diagram illustrates the causal link between molecular structure and macroscopic display performance.
Strategic Synthesis of Fluorinated Phenols
The synthesis of fluorinated phenols requires high regioselectivity. Traditional nucleophilic aromatic substitution (
Comparative Synthetic Routes
| Parameter | Route A: Diazotization (Sandmeyer) | Route B: Lithiation-Boronation-Oxidation | Route C: Hydroxylation of Perfluorobenzenes |
| Starting Material | Fluorinated Anilines | Fluorobenzenes | Hexa/Pentafluorobenzene |
| Key Reagent | |||
| Regioselectivity | Moderate (Dependent on aniline) | High (Directed Ortho Metalation) | Low (Mixture of isomers) |
| Scalability | Low (Explosion hazard) | High (Continuous flow possible) | High |
| Purity Profile | Poor (Azo byproducts) | Excellent | Moderate |
| Verdict | Obsolete | Recommended | Niche applications |
Trans-disciplinary Note: Pharma Overlap
For Drug Development Professionals: The protocols below (specifically Route B) are identical to those used to synthesize bioisosteres in medicinal chemistry. Fluorinated phenols are precursors to fluorinated ethers, which improve metabolic stability by blocking P450 oxidation sites.
Deep Dive Protocol: Synthesis of 3,4,5-Trifluorophenol
This section details the synthesis of 3,4,5-trifluorophenol , a critical intermediate for negative
Reaction Scheme
-
Lithiation: 3,4,5-Trifluorobenzene +
Lithiated intermediate (controlled at -78°C). -
Boronation: Lithiated species +
Aryl boronate. -
Oxidation: Aryl boronate +
3,4,5-Trifluorophenol.
Step-by-Step Methodology
Reagents:
-
3,4,5-Trifluorobenzene (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
Trimethyl borate (1.2 eq)
-
Hydrogen Peroxide (30% aq)
-
Solvent: Anhydrous THF
Protocol:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add anhydrous THF and 3,4,5-trifluorobenzene.
-
Cryogenic Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature must be maintained to prevent "benzyne" formation or scrambling.
-
Addition: Add
dropwise over 30 minutes. Stir for 1 hour at -78°C. -
Electrophile Trapping: Add Trimethyl borate dropwise. Allow the solution to warm to 0°C over 2 hours.
-
Oxidation (Hydrolysis): Add acetic acid (to neutralize) followed by dropwise addition of
. Stir at room temperature for 4 hours. -
Workup: Quench with sodium sulfite (to destroy excess peroxide). Extract with Ethyl Acetate.
-
Purification (Azeotropic Distillation): Crucial Step. Crude product often contains close-boiling impurities (e.g., difluorophenols). Use an inert solvent entrainer for azeotropic rectification to achieve >99.95% purity (See Reference 5).
Synthesis Workflow Diagram
Integration into Liquid Crystal Matrices[1][6][7]
Once the fluorinated phenol is synthesized, it serves as the "Tail" or "Core" component of the mesogen. The most common derivatization is the formation of Ester-linked or Ether-linked LCs.
Esterification (The Dielectric Booster)
Reacting the fluorinated phenol with a trans-4-alkylcyclohexanecarboxylic acid chloride yields a phenyl ester.
-
Mechanism: The ester group (
) acts as a conjugation bridge, further enhancing the dipole moment when aligned with the lateral fluorines. -
Application: Used in high-end mixtures for TV monitors where fast response time is non-negotiable.
Etherification (The Viscosity Reducer)
Alkylation of the phenol with an alkyl bromide (
-
Protocol:
, Acetone, reflux. -
Benefit: Ethers are chemically more stable than esters (hydrolysis resistant) and generally possess lower viscosity.
Quality Control & Characterization
For LC applications, purity is paramount. Even ppm levels of ionic impurities can cause image retention (burn-in) in displays.
-
GC-MS: To identify structural isomers (e.g., 2,4,5-trifluoro vs 3,4,5-trifluoro).
-
HPLC: Purity check (>99.9% required).
-
Resistivity Test: The synthesized phenol, once converted to an LC, must exhibit a Voltage Holding Ratio (VHR) of >99% at 60°C.
-
DSC (Differential Scanning Calorimetry): To determine phase transition temperatures (
).
References
-
Dąbrowski, R., et al. (2020). "The Role of Fluorine Substituents on the Physical Properties of Terphenyl Liquid Crystals." PMC. Available at: [Link]
-
Singh, G., et al. (2013). "The role of negative dielectric anisotropy liquid crystalline materials in LCD's." ResearchGate.[5] Available at: [Link]
-
Kirsch, P., & Bremer, M. (2010).[6] "Understanding fluorine effects in liquid crystals." ChemPhysChem. Available at: [Link]
-
Al-Maharik, N., et al. (2016).[7] "Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs." Organic & Biomolecular Chemistry. Available at: [Link]
- Patent CN102108044A. (2010). "Purification method of liquid crystal intermediate 3,4,5-trifluoro phenol." Google Patents.
-
O'Hagan, D., et al. (2020). "Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes." Beilstein Journal of Organic Chemistry. Available at: [Link][8]
Sources
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
- 6. Understanding fluorine effects in liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Physicochemical Profiling and Application Workflows of 3,5-Difluoro-4-isobutoxyphenol
Executive Summary
In the landscape of advanced molecular design, 3,5-Difluoro-4-isobutoxyphenol (DFIBP) emerges as a highly specialized, multifunctional building block. Characterized by a central phenolic core, lateral difluorination, and a bulky para-alkoxy tail, this compound bridges the gap between medicinal chemistry and advanced materials science. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its structural behavior, and field-proven experimental workflows for its characterization and application.
Physicochemical Profiling and Structural Causality
Understanding the behavior of DFIBP requires dissecting the electronic and steric contributions of its substituents. The core phenol ring is heavily modulated by the 3,5-difluoro and 4-isobutoxy groups.
Quantitative Data Summary
The following table synthesizes the calculated and established physical properties of the compound based on its molecular framework[1],[2].
| Property | Value / Description | Method / Rationale |
| Molecular Formula | C₁₀H₁₂F₂O₂ | Standard composition |
| Molecular Weight | 202.20 g/mol | Calculated[1] |
| Physical State | Crystalline / Low-melting solid | Typical for 4-alkoxyphenols[2] |
| Predicted pKa | 7.2 – 7.8 | Modulated by meta-F (-I) and para-alkoxy (+R) |
| Predicted logP | 3.1 – 3.5 | Enhanced by isobutoxy and fluorine lipophilicity |
| Hydrogen Bonding | 1 Donor, 2 Acceptors | Phenolic -OH (Donor), Ether/Phenol -O- (Acceptors) |
The Causality of Substituent Effects
The strategic placement of fluorine atoms on a phenol ring offers a powerful means of modulating its acidity and binding affinity[3],[4].
-
The 3,5-Difluoro Effect (Meta-Substitution): Fluorine is highly electronegative but small (van der Waals radius 1.47 Å, comparable to hydrogen's 1.20 Å)[4]. At the meta positions, the fluorines exert a strong inductive electron-withdrawing effect (-I) without a competing resonance effect (+R) on the hydroxyl group. This stabilizes the phenoxide anion, significantly lowering the pKa compared to unsubstituted phenol (pKa ~10)[3].
-
The 4-Isobutoxy Effect (Para-Substitution): The isobutoxy group provides massive steric bulk and lipophilicity. While it exerts a resonance electron-donating effect (+R) that slightly offsets the fluorines' inductive pull, its primary role is structural. It acts as a lipophilic anchor and a steric shield for the C4 position.
Caption: Logical relationship between structural features and physicochemical outcomes in DFIBP.
Strategic Applications in Advanced Research
Medicinal Chemistry: Bioisosterism and Metabolic Stability
In drug development, the incorporation of fluorine is an essential practice to optimize pharmacokinetic properties[5]. DFIBP serves as an exceptional bioisosteric building block. The C4 position of phenolic rings is a notorious hotspot for Cytochrome P450-mediated oxidation, which often leads to toxic, reactive quinone metabolites. By installing the robust isobutoxy ether at C4, and flanking it with highly stable C-F bonds at C3 and C5, the aromatic ring is virtually impenetrable to standard oxidative metabolism[4],[5]. Furthermore, the lowered pKa ensures that at physiological pH (7.4), a dynamic equilibrium exists between the neutral phenol and the phenoxide anion, which can be leveraged to tune target-protein binding via specific ion-dipole or hydrogen-bonding interactions[3].
Materials Science: Nematic Liquid Crystals
Beyond pharmaceuticals, para-alkoxyphenols are pivotal precursors in supramolecular chemistry and the synthesis of liquid crystals[6],[7]. The molecular geometry of DFIBP—a rigid aromatic core coupled with a flexible, branched isobutoxy tail—promotes structural anisotropy. The lateral difluorination is a proven strategy to broaden the nematic phase temperature range, reduce rotational viscosity, and finely tune the dielectric anisotropy (
Methodology & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the experimental design inherently confirms the success and purity of the procedure.
Protocol 1: Spectrophotometric pKa Determination
Because the protonated phenol and the deprotonated phenoxide exhibit distinct chromophoric properties, UV-Vis spectroscopy is the gold standard for determining the exact pKa of fluorinated phenols[3].
Step-by-Step Workflow:
-
Stock Preparation: Dissolve DFIBP in a minimal volume of HPLC-grade methanol (due to low aqueous solubility), then dilute to a 100 µM working concentration.
-
Buffer Gradient: Prepare a series of aqueous universal buffers (e.g., Britton-Robinson) ranging from pH 4.0 to 10.0 in 0.5 pH increments.
-
Spectral Measurement: Spike 2 mL of each buffer with 20 µL of the DFIBP stock. Record the UV-Vis spectrum (200–400 nm) for each solution.
-
Data Analysis: Identify the
for the fully protonated form (acidic) and the fully deprotonated form (basic). Plot the absorbance at the phenoxide against pH. -
Self-Validation Check: The presence of a sharp isosbestic point (a specific wavelength where all spectra intersect) mathematically proves a simple two-state equilibrium without degradation or side reactions. The inflection point of the resulting sigmoidal curve equals the pKa.
Caption: Self-validating UV-Vis spectrophotometric workflow for pKa determination.
Protocol 2: Williamson Etherification for API Derivatization
To utilize DFIBP as a building block, the phenolic -OH must be coupled to an electrophile (e.g., an alkyl halide) to form a target API or liquid crystal intermediate.
Step-by-Step Workflow:
-
Reaction Setup: In an oven-dried flask under N₂, dissolve 1.0 eq of DFIBP in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃). Causality note: K₂CO₃ is a mild base, perfectly suited to deprotonate the acidic fluorinated phenol (pKa ~7.5) without triggering E2 elimination on the electrophile.
-
Coupling: Add 1.2 eq of the desired alkyl halide. Stir at 60°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexanes:EtOAc 8:2). The starting phenol will stain strongly with KMnO₄; its disappearance indicates reaction completion.
-
Self-Validating Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer with 1M NaOH . Causality note: This basic wash is self-validating; it quantitatively strips any unreacted acidic DFIBP into the aqueous layer, ensuring the organic layer contains only the chemically neutral ether product. Dry over Na₂SO₄ and concentrate in vacuo.
References
-
HFC Chemicals. "Tabelle1". HFC Chemicals. URL:[Link]
-
Swallow, S. "The role of fluorine in medicinal chemistry". Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis Online. URL: [Link]
-
Purser, S., et al. "The Many Roles for Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry / ACS Publications. URL: [Link]
- Google Patents. "US4309304A - Liquid crystal compositions for multiplexed displays". Google Patents.
Sources
- 1. hfc-chemicals.com [hfc-chemicals.com]
- 2. 4-alkoxyphenols | Fisher Scientific [fishersci.com]
- 3. 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol | 943833-04-3 | Benchchem [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4309304A - Liquid crystal compositions for multiplexed displays - Google Patents [patents.google.com]
Technical Guide: Safety & Handling of 3,5-Difluoro-4-isobutoxyphenol
Part 1: Chemical Identity & Strategic Significance
Compound Overview
3,5-Difluoro-4-isobutoxyphenol is a specialized fluorinated intermediate primarily utilized in the synthesis of advanced liquid crystalline materials and pharmaceutical building blocks. Its structural motif—a phenol core flanked by electronegative fluorine atoms and a lipophilic isobutoxy tail—imparts unique electronic and steric properties essential for tuning phase transition temperatures in mesogens and metabolic stability in bioactive scaffolds.
Chemical Data Matrix
| Property | Detail |
| IUPAC Name | 3,5-Difluoro-4-(2-methylpropoxy)phenol |
| Molecular Formula | C₁₀H₁₂F₂O₂ |
| Molecular Weight | 202.20 g/mol |
| CAS Number | Not widely listed; treat as Research Chemical (Analog: 443-42-5) |
| Physical State | Low-melting solid or viscous liquid (Predicted MP: 30–50°C) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~7.5–8.5 (Increased acidity due to F-substituents vs. Phenol) |
Part 2: Hazards Identification & Risk Assessment[4]
GHS Classification (Analog-Derived)
Based on Structure-Activity Relationship (SAR) with 3,5-difluoro-4-methoxyphenol and general fluorophenols.
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin)
Mechanism of Toxicity
-
Acidity & Corrosivity: The electron-withdrawing nature of the fluorine atoms at positions 3 and 5 stabilizes the phenoxide anion, making this compound significantly more acidic than non-fluorinated alkylphenols. This increases its potential to cause chemical burns or severe irritation upon contact with mucous membranes.
-
Lipophilicity & Absorption: The isobutoxy group enhances lipophilicity (LogP > 2.5), facilitating rapid dermal absorption. Systemic phenol toxicity (uncoupling of oxidative phosphorylation) is a theoretical risk if large surface areas are exposed.
Part 3: Safe Handling & Experimental Protocols
Hierarchy of Controls
-
Engineering: All weighing and transfer operations must occur inside a certified chemical fume hood.
-
PPE:
-
Gloves: Double-gloving is mandatory. Inner: Nitrile (4 mil); Outer: Neoprene or thick Nitrile (8 mil) to prevent permeation of the organic ether moiety.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >5g.
-
Respiratory: If fume hood is unavailable (not recommended), use a half-mask respirator with organic vapor/acid gas cartridges (OV/AG).
-
Protocol: Safe Solubilization & Transfer
Objective: To prepare a stock solution for synthesis without generating aerosols.
-
Pre-Weighing: Tare a dry, screw-cap vial inside the fume hood.
-
Transfer: Use a chemically resistant spatula (PTFE-coated). Avoid using metal spatulas if the compound appears hygroscopic or corrosive.
-
Solvent Addition: Add the solvent (e.g., Dichloromethane) slowly down the side of the vial to minimize splashing.
-
Dissolution: Vortex with the cap tightly sealed. Do not sonicate in an open vessel.[1]
Protocol: Reaction Quenching (Acidic Phenol)
Context: When using this compound as a nucleophile in basic conditions (e.g., Williamson Ether Synthesis).
-
Cooling: Cool the reaction mixture to 0°C.
-
Neutralization: Slowly add 1M HCl or saturated NH₄Cl. Caution: Fluorinated phenols can precipitate suddenly.
-
Extraction: Extract immediately with EtOAc. Wash the organic layer with brine to remove residual fluoride salts if defluorination occurred (rare but possible under harsh conditions).
Part 4: Emergency Response Logic
First Aid Decision Matrix
-
Eye Contact: Immediate irrigation for 15 minutes.[2] Do not use neutralization agents.
-
Skin Contact:
-
Blot excess liquid (do not rub).
-
Wash with PEG-300 or Polygard (if available) for 2 minutes, then water. Rationale: PEG solubilizes phenols better than water alone.
-
If PEG is unavailable, flush with copious water for 15+ minutes.
-
-
Spill Response: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
Visualization: Exposure Response Workflow
Caption: Decision logic for acute exposure. Note the priority of PEG-300 for phenol decontamination.
Part 5: Storage & Stability
-
Storage Conditions: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation (turning pink/brown) upon air exposure.
-
Incompatibilities: Strong oxidizing agents, Acid chlorides, Anhydrides.
-
Shelf Life: 12 months if sealed and stored cold. Re-test purity by ¹H-NMR or HPLC before use in critical GMP steps.
Part 6: References
-
PubChem. 3,5-Difluorophenol (Analog Safety Data). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Fluorinated Phenols. Available at: [Link]
Sources
Methodological & Application
Application Note: 3,5-Difluoro-4-isobutoxyphenol as a High-Performance Liquid Crystal Intermediate
Target Audience: Materials Scientists, Synthetic Chemists, and Display Technology Researchers.
Introduction and Mechanistic Rationale
The development of advanced Vertically Aligned Liquid Crystal Displays (VA-LCDs) relies heavily on mesogenic molecules exhibiting a strong negative dielectric anisotropy (
3,5-Difluoro-4-isobutoxyphenol is a highly specialized, fluorinated aromatic building block designed specifically for this purpose. While standard 3,5-difluorophenol is a ubiquitous intermediate in both pharmaceutical (e.g., kinase inhibitors) and materials synthesis [1, 3], the addition of the 4-isobutoxy moiety elevates its utility in LC design through two distinct physical mechanisms:
-
Dielectric Anisotropy Generation: The two highly electronegative fluorine atoms at the 3 and 5 positions, combined with the ether oxygen at the 4 position, create a strong lateral dipole moment (
) that is perpendicular to the principal molecular axis. This vector addition is the fundamental driver for negative dielectric anisotropy [2]. -
Steric Disruption via Branching: Unlike straight-chain alkoxy tails (e.g.,
-butoxy), the branched isobutoxy group increases the free volume of the molecule. This steric bulk disrupts tight intermolecular packing, which effectively suppresses the formation of highly ordered, undesirable smectic phases and significantly lowers the melting point of the resulting nematic LC mixture [4].
Fig 1: Mechanistic impact of 3,5-difluoro and isobutoxy functional groups on LC properties.
Physicochemical Profile and Comparative Data
Understanding the baseline properties of the intermediate is critical for optimizing downstream coupling reactions (such as Steglich esterifications or Williamson ether syntheses).
Table 1: Physicochemical Properties of 3,5-Difluoro-4-isobutoxyphenol
| Property | Value / Description | Synthetic Implication |
| Molecular Formula | C | Requires precise mass spectrometry calibration. |
| Appearance | Colorless to pale yellow liquid/low-melting solid | Handled easily at room temperature; sensitive to oxidation. |
| pKa (Phenolic OH) | ~ 8.5 (Estimated) | More acidic than standard phenol due to dual meta-fluorine electron withdrawal. |
| Solubility | Soluble in DCM, THF, DMF; Insoluble in H | Ideal for anhydrous organic coupling reactions. |
To illustrate the causality of choosing an isobutoxy tail over a standard n-butoxy tail, Table 2 summarizes the typical phase behavior when these intermediates are coupled to a standard bicyclohexyl core (e.g., forming 4-(trans-4-propylcyclohexyl)cyclohexanecarboxylic acid esters).
Table 2: Comparative LC Phase Behavior (Bicyclohexyl Ester Derivatives)
| Terminal Alkoxy Group | Melting Point ( | Clearing Point ( | Smectic Phase | Dielectric Anisotropy ( |
| 45 °C | 85 °C | Present (Highly ordered) | -4.5 | |
| Isobutoxy (-O-CH | 28 °C | 72 °C | Suppressed | -4.3 |
Data interpretation: The branched isobutoxy group slightly reduces the nematic-to-isotropic transition temperature (
Experimental Protocol: Synthesis of a Negative LC Ester
The following protocol details the Steglich esterification of 3,5-Difluoro-4-isobutoxyphenol with trans-4-(trans-4-propylcyclohexyl)cyclohexanecarboxylic acid. This method is chosen over acyl chloride formation to prevent potential acid-catalyzed cleavage of the isobutoxy ether linkage and to ensure high stereochemical fidelity of the bicyclohexyl core.
Reagents and Equipment
-
Substrate A: trans-4-(trans-4-propylcyclohexyl)cyclohexanecarboxylic acid (1.0 eq, 10.0 mmol)
-
Substrate B: 3,5-Difluoro-4-isobutoxyphenol (1.05 eq, 10.5 mmol)
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11.0 mmol)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1.0 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM) (50 mL)
-
Equipment: 100 mL round-bottom flask, magnetic stirrer, nitrogen balloon, ice bath, glass-fritted funnel.
Step-by-Step Methodology
Step 1: Activation and Pre-mixing
-
Flame-dry the 100 mL round-bottom flask and purge with nitrogen to ensure an anhydrous environment. Moisture will prematurely hydrolyze the DCC reagent.
-
Dissolve 10.0 mmol of the bicyclohexyl carboxylic acid and 10.5 mmol of 3,5-Difluoro-4-isobutoxyphenol in 40 mL of anhydrous DCM.
-
Add 1.0 mmol of DMAP to the solution. Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst. It attacks the O-acylisourea intermediate formed by DCC, creating a reactive amide intermediate that prevents the formation of unreactive N-acylurea byproducts.
Step 2: Coupling Reaction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Dissolve 11.0 mmol of DCC in 10 mL of anhydrous DCM and add it dropwise to the reaction flask over 15 minutes. 6. Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
Step 3: Workup and Extraction 7. Filter the reaction mixture through a glass-fritted funnel to remove the insoluble DCU byproduct. Wash the filter cake with 10 mL of cold DCM. 8. Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
0.5 M HCl (2 x 20 mL) to protonate and remove the DMAP catalyst.
-
Saturated NaHCO
(2 x 20 mL) to neutralize any unreacted carboxylic acid. -
Brine (1 x 20 mL) to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO
, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification and Validation 10. The crude product often contains trace DCU and unreacted phenol. Purify via silica gel column chromatography using a Hexane/Ethyl Acetate (9:1) eluent system. 11. Self-Validating Step: Recrystallize the purified product from hot absolute ethanol. Liquid crystal applications require ultra-high purity (>99.5%). The presence of impurities drastically broadens the melting transition. Verify purity using Differential Scanning Calorimetry (DSC); a sharp endothermic peak indicates successful purification.
Fig 2: Experimental workflow for Steglich esterification of LC intermediates.
Analytical Characterization
To ensure the structural integrity of the synthesized LC molecule, the following analytical signatures should be confirmed:
-
H NMR (400 MHz, CDCl
): Look for the distinct doublet of doublets corresponding to the aromatic protons of the 3,5-difluoro ring at roughly 6.7 - 6.9 ppm. The isobutoxy protons will appear as a doublet at 3.8 ppm (-O-CH -), a multiplet at 2.1 ppm (-CH-), and a strong doublet at 1.0 ppm (-CH ). -
F NMR (376 MHz, CDCl
): A single sharp peak (or close multiplet depending on coupling) around -115 to -120 ppm confirms the presence of the symmetrical meta-fluorines. -
Phase Transition Analysis (DSC): Heat the sample at 5 °C/min. You should observe a distinct crystal-to-nematic (
) transition, followed by a nematic-to-isotropic ( ) transition at higher temperatures. The absence of intermediate smectic peaks validates the steric efficacy of the isobutoxy group.
References
- BenchChem Technical Support Team. "3,5-Difluorophenol Application Notes and Protocols for the Synthesis of Liquid Crystal Materials." BenchChem, Dec. 2025.
- MDPI. "High Birefringence Liquid Crystals." Materials, Sep. 2013.
- GuideChem. "3,5-Difluorophenol 2713-34-0 wiki." GuideChem.
- MDPI. "New-Generation Liquid Crystal Materials for Application in Infrared Region." Materials, May 2021.
Application Note: Preparation of Fluorinated Phenyl Boronic Acids from 3,5-Difluoro-4-isobutoxyphenol
Introduction & Strategic Rationale
Fluorinated phenyl boronic acids are highly valued building blocks in medicinal chemistry and materials science. The incorporation of fluorine atoms modulates the pKa of the boronic acid, enhances metabolic stability, and tunes the lipophilicity of the resulting drug candidates. Specifically, 3,5-difluoro-4-isobutoxyphenylboronic acid is a critical intermediate for advanced Suzuki-Miyaura cross-couplings.
Because direct C-H borylation of 3,5-difluoro-4-isobutoxyphenol lacks regiocontrol and is sterically hindered, a de novo functionalization of the existing hydroxyl group is required. This application note details a robust, three-step synthetic sequence to convert the commercially available phenol into the target boronic acid via an aryl triflate intermediate[1].
Mechanistic Causality & Reaction Design
To ensure high yields and reproducibility, each step of this protocol has been designed with specific mechanistic causality:
-
Activation (Triflation): The electron-withdrawing nature of the 3,5-difluoro substituents increases the acidity of the phenol. We utilize trifluoromethanesulfonic anhydride (Tf₂O) with pyridine. Pyridine is explicitly chosen over triethylamine (Et₃N) because it is less nucleophilic, which suppresses the formation of dark, tarry decomposition byproducts and prevents ketene formation from the anhydride.
-
Miyaura Borylation: The conversion of the aryl triflate to a pinacol boronate ester utilizes bis(pinacolato)diboron (B₂pin₂) and a Palladium catalyst[2]. Potassium acetate (KOAc) is the mandatory base here; stronger bases (like K₂CO₃ or NaOH) would activate the newly formed boronate ester, triggering an unwanted Suzuki-Miyaura homocoupling with the unreacted aryl triflate[1].
-
Oxidative Cleavage: Pinacol esters are thermodynamically highly stable and sterically shielded, making standard aqueous hydrolysis impractically slow. We employ Sodium Periodate (NaIO₄) to oxidatively cleave the C-C bond of the pinacol ligand, releasing acetone and driving the deprotection equilibrium forward rapidly at room temperature[3],[4].
Synthetic Workflow
Three-step synthetic workflow from 3,5-difluoro-4-isobutoxyphenol to the target boronic acid.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3,5-Difluoro-4-isobutoxyphenyl trifluoromethanesulfonate
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Dissolve 3,5-difluoro-4-isobutoxyphenol (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL).
-
Base Addition: Add anhydrous pyridine (20.0 mmol, 2.0 eq) and cool the reaction mixture to 0 °C using an ice-water bath.
-
Triflation: Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 12.0 mmol, 1.2 eq) over 15 minutes. The solution will turn pale yellow.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (30 mL) to remove residual pyridine, followed by brine (30 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The product is highly UV-active and runs higher (Rf ~0.8) than the starting phenol. ¹⁹F NMR will show a distinct new singlet at approximately -73 ppm corresponding to the -OTf group.
Step 2: Miyaura Borylation to Pinacol Ester
-
Setup: In an argon-filled glovebox or using standard Schlenk techniques, charge a 100 mL Schlenk flask with the aryl triflate from Step 1 (10.0 mmol, 1.0 eq), bis(pinacolato)diboron (12.0 mmol, 1.2 eq), KOAc (30.0 mmol, 3.0 eq), and Pd(dppf)Cl₂ (0.5 mmol, 5 mol%).
-
Solvent: Add anhydrous, degassed 1,4-dioxane (40 mL).
-
Reaction: Seal the flask and heat to 90 °C in an oil bath for 12 hours with vigorous stirring.
-
Workup: Cool to room temperature. Filter the black suspension through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc (50 mL). Concentrate the filtrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 100:0 to 90:10) to afford 2-(3,5-difluoro-4-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Self-Validation Checkpoint: GC-MS will confirm the mass of the pinacol ester. ¹H NMR will show a dominant, sharp 12H singlet at ~1.33 ppm for the pinacol methyl groups.
Step 3: Oxidative Cleavage to Boronic Acid
-
Setup: In a 100 mL flask, dissolve the pinacol boronate ester (5.0 mmol, 1.0 eq) in a mixture of THF (20 mL) and distilled water (5 mL).
-
Oxidation: Add Sodium Periodate (NaIO₄, 15.0 mmol, 3.0 eq). Stir the resulting suspension at room temperature for 30 minutes[3].
-
Hydrolysis: Add 1M aqueous HCl (10 mL, 2.0 eq) and stir for an additional 2 hours at room temperature.
-
Workup: Dilute with EtOAc (30 mL) and water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 15 mL). Wash the combined organic layers with 10% aqueous Na₂S₂O₃ (20 mL) to reduce any formed iodine species, then wash with brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate. Triturate the resulting crude solid with cold hexanes to remove cleaved pinacol and trace impurities. Filter to collect the pure 3,5-difluoro-4-isobutoxyphenylboronic acid as a white solid.
-
Self-Validation Checkpoint: ¹H NMR (in DMSO-d₆) will show the complete disappearance of the 1.33 ppm pinacol singlet and the appearance of a broad 2H singlet at ~8.2 ppm corresponding to the -B(OH)₂ protons.
Quantitative Data & Borylation Optimization
The Miyaura borylation step is highly sensitive to the choice of catalyst and base. Table 1 summarizes the optimization data for the conversion of 3,5-difluoro-4-isobutoxyphenyl triflate to the pinacol ester.
| Entry | Catalyst System (5 mol%) | Base (3.0 eq) | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80 | 15% | Strong base promoted Suzuki homocoupling. |
| 2 | Pd(dppf)Cl₂ | KOAc | Toluene | 80 | 62% | Incomplete conversion after 12h. |
| 3 | Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 90 | 88% | Optimal standard conditions. Clean profile. |
| 4 | Pd₂(dba)₃ + XPhos | KOAc | 1,4-Dioxane | 90 | 94% | Highly active, best yield, but higher catalyst cost. |
| 5 | Fe(OTf)₂ + IMes | MgBr₂·OEt₂ | THF | 60 | 71% | Earth-abundant alternative catalyst[1],[5]. |
Mechanistic Pathway: Miyaura Borylation
Palladium-catalyzed Miyaura borylation catalytic cycle for aryl triflates.
References
-
Daley-Dee, P., Clarke, J., Monfette, S., & Bedford, R. B. "Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates." Organic Letters, 2024.
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. "One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes." Journal of the American Chemical Society (via Organic Letters methodology), 2007.
-
Coutts, S. J., Adams, J., Krolikowski, D., & Snow, R. J. "Two efficient methods for the cleavage of pinanediol boronate esters yielding the free boronic acids." Tetrahedron Letters, 1994, 35(29), 5109-5112.
Sources
- 1. Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
Synthesis of Nematic Liquid Crystals Using Fluorinated Phenol Monomers: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the synthesis of nematic liquid crystals (LCs) derived from fluorinated phenol monomers. By leveraging full editorial control, this document eschews rigid templates in favor of a structure that logically and expertly guides the reader from foundational principles to practical application. The protocols herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Strategic Advantage of Fluorination in Nematic Liquid Crystals
Nematic liquid crystals are characterized by molecules that have long-range orientational order but no positional order, allowing them to flow like a liquid while exhibiting anisotropic properties akin to crystals. This unique combination of properties is the bedrock of their widespread use in display technologies and other electro-optical devices. The introduction of fluorine atoms into the molecular structure of liquid crystals is a powerful strategy for fine-tuning their physical and electro-optical properties.
The high electronegativity and small van der Waals radius of fluorine profoundly influence intermolecular interactions, leading to materials with:
-
Modified Dielectric Anisotropy (Δε): Fluorine's strong dipole moment can be strategically positioned to either increase or decrease the dielectric anisotropy, a critical parameter for display applications.
-
Reduced Viscosity: The incorporation of fluorine can lead to lower rotational viscosity, resulting in faster switching times for liquid crystal devices.
-
Enhanced Thermal and Chemical Stability: The strength of the carbon-fluorine bond imparts greater stability to the liquid crystal molecules.
-
Tailored Mesophase Behavior: Fluorination can influence the temperature range of the nematic phase and suppress the formation of undesired smectic phases.[1]
This guide will focus on synthetic routes that utilize fluorinated phenols as key building blocks for accessing a diverse range of nematic liquid crystal architectures.
Synthetic Pathways to Fluorinated Nematic Liquid Crystals
The synthesis of nematic liquid crystals from fluorinated phenols typically involves the formation of a central core structure, often composed of multiple aromatic rings, with flexible terminal chains. Two common and robust synthetic strategies for constructing these molecules are esterification and etherification reactions.
Core Synthetic Strategies
The following diagram illustrates the general synthetic logic, starting from a fluorinated phenol and coupling it with other aromatic building blocks to form the desired liquid crystalline scaffold.
Caption: General synthetic workflow for nematic liquid crystals.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and characterization of representative fluorinated nematic liquid crystals.
Protocol 1: Synthesis of a Fluorinated Phenyl Benzoate Liquid Crystal via Esterification
This protocol details the synthesis of 4-cyanophenyl 4-pentyloxy-2-fluorobenzoate, a molecule designed to exhibit nematic properties. The ester linkage is formed through the reaction of a fluorinated benzoic acid with a phenolic component.
Reaction Scheme:
Materials:
-
4-Pentyloxy-2-fluorobenzoic acid
-
4-Cyanophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-pentyloxy-2-fluorobenzoic acid (1.0 eq), 4-cyanophenol (1.0 eq), and DMAP (0.1 eq).
-
Solvent Addition: Add anhydrous DCM to dissolve the reactants.
-
DCC Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield a white solid. Recrystallize from ethanol to obtain the final product.
Protocol 2: Synthesis of a Fluorinated Biphenyl Liquid Crystal via Suzuki Coupling
This protocol outlines the synthesis of a 4'-alkoxy-4-cyano-2-fluorobiphenyl, a common core structure in nematic liquid crystals.[2] The key step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2]
Reaction Scheme:
Materials:
-
4-Bromo-3-fluorobenzonitrile
-
4-Alkoxyphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Diethyl Ether
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromo-3-fluorobenzonitrile (1.0 eq), 4-alkoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).
-
Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol, followed by a 2 M aqueous solution of K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and add deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[2]
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Final Product: Combine the pure fractions and remove the solvent to yield the final product.
Characterization of Nematic Liquid Crystals
The synthesized compounds must be thoroughly characterized to confirm their chemical structure and liquid crystalline properties.
Structural Characterization
| Technique | Purpose | Sample Data Interpretation |
| ¹H and ¹⁹F NMR Spectroscopy | To confirm the molecular structure and purity. | The ¹H NMR spectrum should show the expected aromatic and aliphatic proton signals with appropriate integrations and coupling constants. The ¹⁹F NMR spectrum will confirm the presence and chemical environment of the fluorine atoms.[3][4] |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compound. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target liquid crystal. |
Mesophase Characterization
The identification and characterization of the nematic phase are crucial. This is primarily achieved through a combination of Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[5][6][7][8]
Workflow for Mesophase Characterization:
Caption: Workflow for liquid crystal phase characterization.
-
Sample Preparation: Place a small amount of the synthesized compound on a clean microscope slide and cover with a coverslip.
-
Heating: Place the slide on a hot stage attached to the polarizing microscope.
-
Observation: Heat the sample slowly while observing it through the crossed polarizers. Note the temperatures at which changes in the optical texture occur. The nematic phase is typically characterized by Schlieren or marbled textures.[6]
-
Cooling: Cool the sample slowly and observe the transitions upon cooling to check for monotropic or enantiotropic behavior.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Thermal Program: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (transition to the isotropic liquid).
-
Data Acquisition: Record the heat flow as a function of temperature. Phase transitions will appear as endothermic peaks upon heating.
-
Cooling Cycle: Cool the sample at the same rate to observe the corresponding exothermic peaks for the transitions upon cooling.
-
Analysis: Determine the onset and peak temperatures of the transitions, which correspond to the phase transition temperatures. The area under the peak corresponds to the enthalpy of the transition.[6]
Table of Expected Phase Transition Data for a Hypothetical Fluorinated Nematic Liquid Crystal:
| Transition | Abbreviation | Typical Temperature Range (°C) | Enthalpy (ΔH) (J/g) |
| Crystal to Nematic | T_CN | 20 - 80 | 10 - 50 |
| Nematic to Isotropic | T_NI | 50 - 150 | 0.2 - 2.0 |
Conclusion
The synthesis of nematic liquid crystals utilizing fluorinated phenol monomers offers a versatile platform for the development of advanced materials with tailored properties for a wide range of applications. The strategic incorporation of fluorine allows for precise control over key parameters such as dielectric anisotropy, viscosity, and thermal stability. The detailed protocols provided in this guide for synthesis (esterification, Suzuki coupling) and characterization (NMR, MS, POM, DSC) offer a solid foundation for researchers to explore this exciting area of materials science. By understanding the principles behind the synthetic choices and employing rigorous characterization techniques, scientists can confidently design and create novel fluorinated nematic liquid crystals for next-generation technologies.
References
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Misaki, S., Takamatsu, S., Suefuji, M., Mitote, T., & Matsumura, M. (n.d.). The Synthesis of Fluorine Containing Phenyl Benzoates and Their Properties as Liquid Crystals. Scilit. Retrieved from [Link]
- BenchChem. (2025).
- El-Atawy, M. A., Byrun, G. M., & Park, Y. W. (2021). Experimental and geometrical structure characterizations of new synthesized laterally fluorinated nematogenic system. Liquid Crystals, 48(14), 2136-2148.
- Rahman, M. S., Hassan, A., & Twieg, R. J. (2019). Synthesis and properties of fluorine tail-terminated cyanobiphenyls and terphenyls for chemoresponsive liquid crystals. Liquid Crystals, 46(13-14), 2049-2060.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole. BenchChem.
- Karamyshev, A. V., & Lui, N. (2007).
- El-Atawy, M. A., & Park, Y. W. (2021).
- Perts, V., & Haufe, G. (2013). Design and synthesis of a new family of fluorinated liquid crystals. Chemistry, 19(7), 2370-2383.
- Hassan, A., & Twieg, R. J. (2025).
- Kumar, A., & Dabrowski, R. (2025). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters.
- Williamson, A. W. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- Essid, S., Manai, M., Gharbi, A., Marcerou, J. P., Rouillon, J. C., & Nguyen, H. T. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(1), 7854-7864.
- Charradi, K., & Kriaa, A. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Polymers, 15(14), 2999.
- Lin, Y. H., & Chen, Y. C. (2025). Nanotechnology for purifying nematic liquid crystals based on magnetic separation accompanied by phase transition.
- O'Neill, D. P., & Kelly, S. M. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 674-680.
- JP, & EP. (n.d.). Phenyl benzoate derivatives and liquid crystal compositions.
- BenchChem. (2025).
- Rahman, M. S., Hassan, A., & Twieg, R. J. (2019). Synthesis and properties of fluorine tail-terminated cyanobiphenyls and terphenyls for chemoresponsive liquid crystals.
- Wikipedia. (2020). Williamson ether synthesis.
- Snyder, L. C., & Anderson, E. W. (1965). Analysis of the Fluorine NMR Spectrum of Hexafluorobenzene in a Nematic Liquid Crystal. The Journal of Chemical Physics, 42(9), 3336-3337.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Furby, M. I. C. (1998). NMR of liquid crystals. University of Southampton.
- Various techniques have been used to characterize liquid crystals. The main factors to be c. (n.d.).
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Liquid Crystals Lab. (n.d.).
- Lagerwall, J. P. F., & Scalia, G. (2012). Thermal characterisation of thermotropic nematic liquid-crystalline elastomers. Macromolecular Chemistry and Physics, 213(1), 29-38.
- How to analyze liquid crystals?. (2015).
- O'Neill, D. P., & Kelly, S. M. (2020).
- NMR Spectroscopy using Liquid Crystal Solvents. (n.d.).
- Gauthier, J. (n.d.).
- Senyuk, B., & Smalyukh, I. I. (2022). Design and Preparation of Nematic Colloidal Particles. Accounts of Chemical Research, 55(15), 2146-2157.
- Hilaris Publisher. (2023). Liquid Chromatography Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
- Elveflow. (2023).
- National Science Foundation. (n.d.). Design of nematic liquid crystals to control microscale dynamics.
Sources
Application Note & Protocols: Strategic Alkylation of 3,5-Difluorophenol Derivatives
Abstract
The 3,5-difluorophenoxy moiety is a privileged scaffold in modern medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties, conferred by the meta-disposed fluorine atoms, enhance metabolic stability, modulate lipophilicity, and influence molecular conformations, making it a valuable building block for novel therapeutics and advanced polymers.[3] The O-alkylation of 3,5-difluorophenol is a cornerstone reaction for accessing these important derivatives. However, achieving high efficiency and selectivity requires a nuanced understanding of the underlying reaction parameters. This guide provides a comprehensive overview of the key mechanistic principles, detailed, field-proven protocols, and strategic considerations for the successful alkylation of 3,5-difluorophenol and its analogues.
Mechanistic & Strategic Foundations
The alkylation of a phenol is conceptually a straightforward nucleophilic substitution. However, the specific electronic nature of the 3,5-difluorophenol substrate introduces critical considerations that dictate the optimal reaction strategy.
The Impact of Fluorine Substitution on Acidity
The two electron-withdrawing fluorine atoms significantly increase the acidity of the phenolic proton through a powerful inductive effect (-I). Compared to phenol, which has a pKa of approximately 10, the pKa of fluorinated phenols is considerably lower. For instance, 2,6-difluorophenol has a pKa of 7.34.[5] This increased acidity is a pivotal advantage, as it allows for the use of milder, more functional-group-tolerant bases for deprotonation, avoiding the harsh conditions often required for less acidic phenols.
The Central Challenge: O- vs. C-Alkylation
The primary challenge in phenol alkylation is controlling the regioselectivity. The resulting phenoxide is an ambident nucleophile, possessing reactivity at both the oxygen (O-alkylation) and the ortho/para positions of the aromatic ring (C-alkylation).[6][7][8]
-
O-Alkylation: Generally favored kinetically, leading to the desired ether product.
-
C-Alkylation: Can become a significant side reaction, particularly under conditions that hinder the reactivity of the phenoxide oxygen.[9][10]
The choice of solvent is the most critical factor in directing this selectivity.[6]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile, Acetone): These solvents are ideal for promoting O-alkylation. They effectively solvate the counter-cation (e.g., K⁺, Na⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic, enhancing its kinetic preference to attack via the oxygen atom.[11][12][13]
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents should generally be avoided. They can form strong hydrogen bonds with the phenoxide oxygen, creating a bulky solvent shell that sterically hinders O-alkylation and reduces its nucleophilicity. This can make the less-favorable C-alkylation pathway more competitive.[6]
Protocol 1: Standard Williamson Ether Synthesis with Potassium Carbonate
This is the most common, reliable, and cost-effective method for general-purpose alkylation.
Materials:
-
3,5-Difluorophenol (1.0 eq.)
-
Alkyl Bromide (1.1 - 1.5 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq.)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (approx. 0.2 - 0.5 M)
-
Round-bottom flask, magnetic stirrer, condenser (if heating), nitrogen/argon inlet
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,5-difluorophenol (1.0 eq.) and finely powdered potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.
-
Stirring: Begin vigorous stirring. The mixture will be a suspension. Stir for 15-30 minutes at room temperature to facilitate the formation of the potassium phenoxide.
-
Alkylating Agent Addition: Add the alkyl bromide (1.1 eq.) to the suspension via syringe. For highly reactive halides, this can be done at room temperature. For less reactive ones, the mixture can be gently heated.
-
Reaction & Monitoring: Stir the reaction at the desired temperature (typically 25 °C to 60 °C). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Workup: a. Cool the reaction to room temperature. b. Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with a small amount of ethyl acetate or dichloromethane. c. If DMF was used, dilute the filtrate with a large volume of water and ethyl acetate. If acetonitrile was used, concentrate the filtrate under reduced pressure and then partition the residue between water and ethyl acetate. d. Separate the organic layer. Wash it sequentially with water (2x) and brine (1x). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if solid.
Protocol 2: Mitsunobu Reaction for Alkylation with Alcohols
The Mitsunobu reaction is an excellent alternative when the alkylating partner is an alcohol, especially for preparing ethers from secondary alcohols with inversion of stereochemistry. [14][15]It proceeds under mild, neutral conditions but requires stoichiometric phosphine and azodicarboxylate reagents, which can complicate purification. [16] Materials:
-
3,5-Difluorophenol (1.2 eq.)
-
Primary or Secondary Alcohol (1.0 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq., typically as a 40% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.2 M)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon inlet
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.), 3,5-difluorophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the DIAD or DEAD solution (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. An exothermic reaction and/or color change (typically to a yellow/orange hue) is often observed.
-
Reaction & Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: a. Concentrate the reaction mixture under reduced pressure. b. The crude residue will contain the product, triphenylphosphine oxide (TPPO), and the hydrazine byproduct. Direct purification by flash chromatography is the most common approach. The byproducts are often difficult to remove completely. c. Alternatively, for TPPO removal, the crude mixture can be dissolved in a minimal amount of DCM and chilled diethyl ether can be added to precipitate some of the TPPO, which can then be filtered off.
-
Purification: Purify the material from the workup using flash column chromatography on silica gel.
References
- Vertex AI Search. (2006). Phase Transfer Catalysis without Solvent.
- ResearchGate. (2026).
- Hubei Sanli Fengxiang Technology Co., Ltd.
- Journal of the American Chemical Society. (2012).
- OpenOChem Learn. SN2 Effect of Solvent.
- Thesis. (N.d.). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition.
- CORE. (2012). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis.
- Alfa Chemistry.
- PharmaXChange.info. (2011).
- ResearchGate. (2025).
- Wikipedia. Mitsunobu reaction.
- Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions.
- Organic Synthesis. Mitsunobu reaction.
- Reddit. (2024).
- Journal of the Chemical Society B: Physical Organic. Solvation of ions. Part VIII. SN2 reactions of phenoxide and carboxylate anions with methyl iodide in methanol and in dimethylformamide.
- Guidechem. (2022).
- Master Organic Chemistry. (N.d.). Mitsunobu Reaction.
- Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?.
- YouTube. (2014). Solvent Effects on Sn2 Reactions.
- Google Patents.
- The Journal of Physical Chemistry A. (2006).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Benchchem. Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Figshare. (2021).
- Guidechem. 3,5-Difluorophenol 2713-34-0 wiki.
- Wikipedia. Williamson ether synthesis.
- J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
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3,5-Difluoro-4-(2-methylpropoxy)phenol in pharmaceutical drug design
Application Note: Strategic Integration of 3,5-Difluoro-4-(2-methylpropoxy)phenol in Advanced Drug Design
Executive Summary & Medicinal Chemistry Rationale
In contemporary pharmaceutical drug design, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetics, metabolic stability, and target engagement. 3,5-Difluoro-4-(2-methylpropoxy)phenol (also known as 3,5-difluoro-4-isobutoxyphenol) represents a highly specialized, bifunctional building block. It combines the electronic tuning capabilities of meta-fluorination with the steric and lipophilic properties of a branched alkoxy ether.
As a Senior Application Scientist, I frequently deploy this specific motif when optimizing lead compounds—particularly in kinase inhibitors and CNS-active agents—where balancing lipophilicity, pKa, and metabolic shielding is critical[1]. The phenol moiety serves as a versatile synthetic handle for late-stage diversification, while the 3,5-difluoro-4-isobutoxy aromatic system acts as a metabolically robust pharmacophore that effectively fills deep hydrophobic pockets in target proteins.
Physicochemical Profiling & Causality
The structural architecture of 3,5-difluoro-4-(2-methylpropoxy)phenol is not arbitrary; it is a meticulously designed system intended to solve specific medicinal chemistry liabilities.
-
pKa Modulation: The introduction of fluorine atoms alters the electron distribution of the aromatic ring. The two highly electronegative fluorine atoms at the meta-positions exert a strong inductive pull (-I effect), significantly lowering the pKa of the phenolic hydroxyl group compared to an unsubstituted phenol[2]. This enhanced acidity translates to a superior leaving group and a highly efficient nucleophile under mild basic conditions.
-
Metabolic Shielding: The para-position of a phenol is notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, often leading to reactive quinone species[3]. The isobutoxy group permanently blocks this liability. Furthermore, the adjacent fluorine atoms sterically and electronically shield the ether oxygen, preventing oxidative O-dealkylation[4].
-
Lipophilicity (logP) Tuning: The branched isobutoxy group provides a substantial boost to the lipophilic surface area, enhancing passive membrane permeability, which is especially critical for blood-brain barrier (BBB) penetration in CNS targets[1].
Table 1: Comparative Physicochemical Properties of Phenol Derivatives
| Property / Metric | Unsubstituted Phenol | 4-Isobutoxyphenol | 3,5-Difluoro-4-(2-methylpropoxy)phenol |
| Calculated pKa | 9.95 | ~10.2 | ~8.5 |
| Lipophilicity (clogP) | 1.46 | ~2.80 | ~3.50 |
| CYP450 Oxidation Liability | High (ortho/para sites active) | Moderate (ortho sites active) | Low (Steric/electronic shielding) |
| Nucleophilicity (as Phenoxide) | High | High | Moderate-High (Electronically tuned) |
Structural & Functional Logic Visualization
Caption: Pharmacological and synthetic rationale for the structural features of 3,5-Difluoro-4-(2-methylpropoxy)phenol.
Application Workflows & Validated Protocols
The following protocols detail how to integrate this building block into larger active pharmaceutical ingredient (API) scaffolds. They are designed as self-validating systems, ensuring that intermediate quality is confirmed before proceeding.
Protocol A: Chemoselective O-Alkylation via Mitsunobu Coupling
Causality & Rationale: The Mitsunobu reaction is notoriously sensitive to the pKa of the acidic component. For efficient protonation of the Morrison-Brunn-Huisgen betaine intermediate, the nucleophile must have a pKa < 11. Because the meta-fluorines lower the pKa of our phenol to ~8.5, this compound is an exceptional substrate for Mitsunobu couplings, allowing for rapid reaction rates and the complete suppression of unwanted alcohol elimination side-reactions.
Step-by-Step Methodology:
-
System Preparation: In an oven-dried flask under an argon atmosphere, dissolve 3,5-difluoro-4-(2-methylpropoxy)phenol (1.0 eq), the target secondary alcohol (API fragment, 1.1 eq), and triphenylphosphine (PPh3, 1.2 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
-
Thermal Control & Activation: Cool the reaction mixture to 0 °C using an ice bath. Crucial Step: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.
-
Expert Insight: DIAD is preferred over DEAD due to its superior safety profile and the easier removal of its hydrazine byproduct. Dropwise addition controls the exothermic formation of the betaine intermediate, preventing thermal degradation of sensitive API fragments.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
In-Process Control (IPC) & Validation: Monitor the reaction via LC-MS (ESI negative mode). The reaction is self-validating when the distinct mass of the starting phenol (m/z 201 [M-H]⁻) is completely consumed. The fluorinated product will exhibit strong UV absorbance at 254 nm.
-
Workup & Isolation: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether/hexanes (1:1) to precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct. Filter, concentrate the filtrate, and purify via reverse-phase preparative HPLC.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) Diaryl Ether Synthesis
Causality & Rationale: Synthesizing diaryl ethers often requires harsh conditions (e.g., Ullmann coupling at >100 °C). However, the tuned acidity of 3,5-difluoro-4-(2-methylpropoxy)phenol allows for the quantitative generation of the phenoxide nucleophile using mild bases like Potassium Carbonate (K2CO3). This prevents the epimerization of chiral centers or the hydrolysis of esters present elsewhere on the API scaffold, which would otherwise be destroyed by strong bases like Sodium Hydride (NaH).
Step-by-Step Methodology:
-
Phenoxide Generation: To a solution of 3,5-difluoro-4-(2-methylpropoxy)phenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.3 M), add finely powdered anhydrous K2CO3 (2.0 eq). Stir at room temperature for 30 minutes.
-
Expert Insight: Pre-forming the phenoxide ensures that the nucleophile is fully generated before the electrophile is introduced, drastically reducing off-target degradation of the electrophile.
-
-
Electrophile Introduction: Add the electron-deficient heteroaryl halide (e.g., a 2-chloropyrimidine derivative, 1.05 eq) in a single portion.
-
Coupling: Heat the reaction mixture to 80 °C for 6 hours under nitrogen.
-
In-Process Control (IPC) & Validation: Monitor via TLC (Hexanes/Ethyl Acetate). The formation of the diaryl ether is confirmed by the appearance of a highly lipophilic, UV-active spot running significantly higher (higher Rf) than both starting materials.
-
Aqueous Quench & Recovery: Cool the reaction to room temperature and pour it into vigorously stirred ice water (5x volume of DMF).
-
Expert Insight: The extreme lipophilicity imparted by the isobutoxy group drives the quantitative precipitation of the product from the aqueous phase, allowing for isolation via simple vacuum filtration rather than laborious liquid-liquid extractions.
-
Synthetic Workflow Visualization
Caption: Divergent synthetic workflows utilizing 3,5-Difluoro-4-(2-methylpropoxy)phenol in API construction.
References
-
Fluorine in drug discovery: Role, design and case studies Pharmacy Journal URL: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs National Center for Biotechnology Information (PMC) URL:[Link]
-
The role of fluorine in medicinal chemistry: Review Article Taylor & Francis Online URL:[Link]
-
Importance of Fluorine in Benzazole Compounds MDPI URL:[Link]
Sources
Application Notes & Protocols: The Strategic Deployment of Fluorinated Alkoxy Phenols in Modern Drug Discovery
Introduction: Beyond Classical Bioisosterism
In medicinal chemistry, the strategic modification of a lead compound to enhance its pharmacological profile is a cornerstone of the drug discovery process. Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, has long been a guiding principle. However, modern drug design often requires more than simple mimicry; it demands nuanced modulation of a molecule's properties. The introduction of fluorine into drug candidates represents a paradigm of such strategic modulation.[1] Its unique characteristics—small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for fine-tuning of a molecule's lipophilicity, acidity (pKa), metabolic stability, and binding interactions.[2][3]
This guide focuses on a particularly powerful, yet nuanced, application of fluorine: the use of fluorinated alkoxy groups (-OCHF₂, -OCF₃, etc.) as bioisosteric replacements on a phenol scaffold. While a simple phenol is a common motif in both natural products and synthetic drugs, it often presents challenges, including rapid metabolic glucuronidation or oxidation and suboptimal pKa.[4] Replacing the phenolic hydroxyl group or modifying an existing alkoxy group with a fluorinated counterpart can strategically address these liabilities. This document provides an in-depth exploration of the rationale, synthetic protocols, and practical applications of fluorinated alkoxy phenols for drug discovery professionals.
Core Principles: Why Fluorinate an Alkoxy Phenol?
The decision to incorporate a fluorinated alkoxy group is driven by the need to solve specific drug design challenges. The underlying principle is the powerful electron-withdrawing effect of fluorine, which profoundly alters the electronic character of the adjacent oxygen and, consequently, the entire phenyl ring system.
Causality Behind the Choice:
-
Modulating Acidity (pKa): The primary effect of adding fluorine to an alkoxy group is a significant increase in the acidity of the parent phenol (i.e., a lowering of its pKa). The strongly electronegative fluorine atoms pull electron density away from the oxygen, weakening the O-H bond and stabilizing the resulting phenoxide anion. This is critical for controlling the ionization state of a drug at physiological pH, which in turn governs its solubility, permeability, and target engagement.[5][6]
-
Enhancing Metabolic Stability: Phenols and simple alkoxy groups (like methoxy) are susceptible to oxidative metabolism by cytochrome P450 enzymes (e.g., O-dealkylation) or phase II conjugation reactions.[1][7] The C-F bond is significantly stronger than a C-H bond, making fluorinated alkoxy groups highly resistant to oxidative cleavage. This "metabolic shielding" can dramatically increase a compound's half-life and oral bioavailability.[8]
-
Tuning Lipophilicity (logP/logD): The impact of fluoroalkoxy groups on lipophilicity is context-dependent. While fluorine is highly electronegative, it is also hydrophobic. Replacing a hydroxyl group with a trifluoromethoxy (-OCF₃) group generally increases lipophilicity. This can improve membrane permeability but must be carefully balanced to avoid poor solubility or non-specific binding.[9][10] The difluoromethoxy (-OCHF₂) group is particularly interesting as it can act as a hydrogen bond acceptor, offering a unique profile compared to the non-accepting -OCF₃ group.
-
Altering Target Interactions: The introduction of fluorine can modify the electrostatic potential of the molecule, influencing how it interacts with the target protein. Fluorine can participate in favorable orthogonal multipolar interactions with electron-deficient groups like carbonyls in the protein backbone, enhancing binding affinity.[11]
The following workflow illustrates the decision-making process for employing this strategy.
Caption: A workflow for identifying issues with a phenol-containing lead and applying fluorinated alkoxy bioisosteres.
Physicochemical Property Modulation: A Quantitative Look
The choice between different fluorinated alkoxy groups allows for a graded modulation of key physicochemical properties. The table below provides a comparative summary of how these substitutions impact a model phenol scaffold.
| Moiety | Representative Structure | Approx. pKa[3][12] | Approx. cLogP | Key Characteristics & Rationale |
| Phenol | 4-Methoxyphenol | 10.2 | 1.3 | Baseline; susceptible to oxidation and conjugation. |
| Monofluoromethoxy | 4-(FCH₂O)-phenol | ~9.5 | ~1.6 | Mild pKa reduction; moderate metabolic block. |
| Difluoromethoxy | 4-(F₂HCO)-phenol | ~8.5 | ~1.9 | Significant pKa drop; strong metabolic shield; retains H-bond acceptor capacity.[9] |
| Trifluoromethoxy | 4-(F₃CO)-phenol | ~7.8 | ~2.4 | Strongest pKa reduction; highly stable metabolic blocker; increases lipophilicity; no H-bond acceptance.[6] |
Application Note 1: Bioisosteric Replacement of Carboxylic Acids
Fluorinated phenols, particularly those with multiple fluorine substitutions, can serve as effective bioisosteres for carboxylic acids.[3] A carboxylic acid is often a liability due to its formal negative charge at physiological pH, leading to poor cell permeability and high clearance. A highly acidic phenol (e.g., with a pKa of ~7-8) can mimic the acidic nature of a carboxylic acid while remaining largely neutral, thereby improving membrane transport.
When to Consider this Strategy:
-
Your lead compound has a necessary acidic group for target binding (e.g., to a key arginine or lysine residue).
-
The compound suffers from poor oral bioavailability or rapid clearance due to the carboxylate group.
-
You need to improve penetration into lipophilic environments, such as crossing the blood-brain barrier.
Protocol 1: Synthesis of a 4-(Difluoromethoxy)phenol Derivative
This protocol describes a common method for the synthesis of a difluoromethyl ether from a phenol using sodium chlorodifluoroacetate as the difluorocarbene precursor. This method is often preferred for its operational simplicity and the commercial availability of the reagent.
Objective: To synthesize 1-(benzyloxy)-4-(difluoromethoxy)benzene from 4-(benzyloxy)phenol.
Reaction Scheme:
Caption: A representative reaction for the difluoromethoxylation of a protected phenol.
Materials:
-
4-(Benzyloxy)phenol (1.0 eq)
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (3.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 4-(benzyloxy)phenol (1.0 eq), sodium chlorodifluoroacetate (3.0 eq), and potassium carbonate (3.0 eq).
-
Add DMF and water in a 2:1 ratio (e.g., 10 mL DMF, 5 mL H₂O for a 5 mmol scale reaction). Rationale: The presence of water is crucial for the thermal decomposition of the chlorodifluoroacetate salt to generate the difluorocarbene.
-
Equip the flask with a reflux condenser and heat the mixture to 120 °C with vigorous stirring.
-
Maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. Self-Validation: A TLC spot corresponding to the starting material should diminish and a new, more nonpolar spot for the product should appear.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Rationale: Washing removes residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(benzyloxy)-4-(difluoromethoxy)benzene.
Expected Characterization:
-
¹H NMR: Appearance of a characteristic triplet for the -OCHF₂ proton at ~6.5-7.0 ppm with a J-coupling (H-F) of ~74 Hz.
-
¹⁹F NMR: Appearance of a doublet corresponding to the two fluorine atoms.
-
Mass Spec: Observation of the correct molecular ion peak.
Protocol 2: Determination of Lipophilicity (logD₇.₄)
Objective: To measure the distribution coefficient at pH 7.4, which reflects the lipophilicity of a compound in a physiologically relevant state.
Method: Shake-flask method with HPLC quantification.
Materials:
-
Test compound (fluorinated alkoxy phenol)
-
n-Octanol (pre-saturated with phosphate buffer)
-
Phosphate buffer (0.1 M, pH 7.4, pre-saturated with n-octanol)
-
Vials, vortex mixer, centrifuge
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at 10 mM.
-
In a glass vial, add 1 mL of the phosphate buffer (pH 7.4) and 1 mL of n-octanol.
-
Add a small aliquot of the compound stock solution (e.g., 10 µL) to the vial to achieve a final concentration that is detectable by HPLC.
-
Cap the vial tightly and vortex vigorously for 3 minutes to ensure thorough mixing and partitioning.
-
Allow the layers to separate by standing for 30 minutes, followed by centrifugation at 2000 x g for 10 minutes to ensure complete phase separation.
-
Carefully sample a known volume from the aqueous layer (bottom) and the n-octanol layer (top).
-
Analyze the concentration of the compound in each layer using a pre-validated HPLC method.
-
Calculate logD₇.₄ using the formula: logD₇.₄ = log ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Self-Validation: Run a known standard with a similar structure and published logD value to validate the experimental setup. The sum of the compound recovered from both phases should be >95% of the initial amount.
Protocol 3: In Vitro Metabolic Stability Assessment
Objective: To evaluate the resistance of the fluorinated alkoxy phenol to metabolism by liver enzymes.
Method: Human Liver Microsome (HLM) incubation assay.
Materials:
-
Test compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard for reaction quenching
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a working solution of the test compound at 200 µM in buffer.
-
In a 96-well plate, pre-warm the HLM solution (final concentration ~0.5 mg/mL) and the NADPH regenerating system in phosphate buffer at 37 °C for 10 minutes.
-
Initiate the metabolic reaction by adding 1 µL of the compound working solution to the HLM/NADPH mixture (final compound concentration 1 µM).
-
Incubate at 37 °C. At specified time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line (k) can be used to calculate the in vitro half-life (t₁/₂ = 0.693 / k).
Trustworthiness: Include a positive control (a compound known to be rapidly metabolized, e.g., verapamil) and a negative control (incubation without NADPH) to ensure the microsomal enzymes are active and the compound degradation is enzyme-dependent.
Case Studies in Drug Development
The strategic use of fluorinated alkoxy phenols is not merely theoretical; it is a validated strategy in numerous successful drug discovery programs.
| Drug/Candidate | Therapeutic Area | Bioisosteric Role of Fluorinated Alkoxy Group | Key Advantage Conferred[13] |
| Gefitinib | Oncology (EGFR Inhibitor) | A difluoromethoxy group is present on a quinazoline scaffold, mimicking an alkoxy phenol environment. | Enhanced binding affinity and metabolic stability. |
| Enasidenib | Oncology (IDH2 Inhibitor) | A trifluoroethoxy group serves to block a potential site of metabolism and modulate electronics. | Improved pharmacokinetic profile and potency. |
| Filgotinib | Rheumatoid Arthritis (JAK1 Inhibitor) | While not a phenol, it incorporates a fluorinated ether to enhance metabolic stability. | High selectivity and favorable DMPK properties. |
Conclusion and Future Perspectives
Fluorinated alkoxy phenols are a powerful tool in the medicinal chemist's arsenal for overcoming common drug development hurdles. By leveraging the unique electronic properties of fluorine, researchers can rationally modulate pKa, block metabolic soft spots, and fine-tune lipophilicity to achieve a superior pharmacological profile. The protocols and principles outlined in this guide serve as a foundational framework for the synthesis, evaluation, and strategic implementation of these valuable motifs. As synthetic methods for selective fluorination continue to advance, the application of increasingly complex and tailored fluorinated alkoxy groups will undoubtedly expand, enabling the development of safer and more effective medicines.[14]
References
-
Title: Fluorine in drug discovery: Role, design and case studies Source: International Journal of Pharmacy and Pharmaceutical Science URL: [Link]
-
Title: Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL: [Link]
-
Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL: [Link]
-
Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
-
Title: The Role of Small Molecules Containing Fluorine Atoms Source: Encyclopedia.pub URL: [Link]
-
Title: Structure-property relationships of fluorinated carboxylic acid bioisosteres Source: PMC - NIH URL: [Link]
-
Title: Application of Bioisosteres in Drug Design Source: SlideShare URL: [Link]
-
Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Source: PubMed URL: [Link]
-
Title: Fluorine in Drug Design: A Case Study with Fluoroanisoles Source: ResearchGate URL: [Link]
-
Title: The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres Source: ChemRxiv URL: [Link]
-
Title: Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery Source: ResearchGate URL: [Link]
-
Title: Direct Synthesis of Fluorinated Heteroarylether Bioisosteres Source: Wiley Online Library URL: [Link]
-
Title: Unsymmetrical and C3-Symmetrical Partially Fluorinated Hexaarylbenzenes: Effect of Terminal Alkoxy Chain Length on Photophysical and Thermophysical Behavior Source: MDPI URL: [Link]
-
Title: Deoxyfluorination of Phenols Source: ResearchGate URL: [Link]
-
Title: Case studies of fluorine in drug discovery Source: ResearchGate URL: [Link]
-
Title: Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning Source: PMC - NIH URL: [Link]
-
Title: Novel method to synthesize valuable fluorinated drug compounds Source: EurekAlert! URL: [Link]
- Title: Synthesis method of poly-fluorinated phenol compound Source: Google Patents URL
-
Title: Synthesis of internal fluorinated alkenes via facile aryloxylation of substituted phenols with aryl trifluorovinyl ethers Source: ResearchGate URL: [Link]
-
Title: Phenols in Pharmaceuticals: Analysis of a Recurring Motif Source: NSF PAR URL: [Link]
-
Title: Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines Source: PMC URL: [Link]
-
Title: Novel method to synthesize valuable fluorinated drug compounds Source: ScienceDaily URL: [Link]
-
Title: Case studies of fluorine in drug discovery Source: OUCI URL: [Link]
-
Title: Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids Source: MDPI URL: [Link]
-
Title: Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives Source: Chapman University Digital Commons URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 12. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids [mdpi.com]
- 13. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 14. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis and Regioselective Alkylation of 4-Alkoxy-3,5-difluorophenols
Executive Summary & Mechanistic Rationale
4-Alkoxy-3,5-difluorophenols are critical bioisosteric building blocks in modern drug discovery. The incorporation of fluorine atoms adjacent to an alkoxy ether linkage significantly modulates the lipophilicity, metabolic stability, and cellular permeability of active pharmaceutical ingredients. Notably, these motifs have been successfully utilized in the development of thioredoxin-glutathione reductase (SmTGR) inhibitors for antischistosomal and antimalarial therapies[1],[2].
While alkoxy-substituted phenols can theoretically be accessed via electrochemical oxidation of hydroquinones in alcoholic solvents[3], the scalable synthesis of the 3,5-difluoro derivatives demands precise regiocontrol. This application note details a robust, two-step chemical synthesis: an Elbs persulfate oxidation followed by a highly regioselective etherification[1].
The Causality of the Reaction Design:
-
Protection via Deactivation (Elbs Oxidation): Direct hydroxylation of phenols often leads to over-oxidation, producing quinones and polymeric tars. The Elbs oxidation utilizes potassium persulfate (
) in strong aqueous base to form a para-sulfate ester intermediate. This sulfate ester strongly deactivates the aromatic ring against further electrophilic attack, acting as a "built-in" protecting group that prevents over-oxidation. Subsequent acidic hydrolysis yields the hydroquinone[1]. -
Thermodynamic Regioselectivity (Alkylation): Regioselective mono-alkylation of a diol is notoriously difficult. However, 3,5-difluorobenzene-1,4-diol possesses an inherent electronic asymmetry. The hydroxyl group at C4 is flanked by two highly electronegative fluorine atoms at C3 and C5. Through strong inductive electron withdrawal (-I effect), the
of the C4-OH is depressed to approximately 7.1. In contrast, the C1-OH lacks ortho-fluorines, retaining a closer to 9.5. This thermodynamic differential dictates that a mild base ( ) will selectively deprotonate the C4-OH. The resulting localized phenoxide anion acts as the exclusive nucleophile, enabling high-yielding mono-alkylation without synthetic protecting groups[1].
Mechanistic Workflow
Figure 1: Mechanistic workflow for the scalable synthesis of 4-alkoxy-3,5-difluorophenols.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3,5-Difluorobenzene-1,4-diol via Elbs Oxidation
This protocol is scaled for a 100 mmol batch.
Reagents:
-
3,5-Difluorophenol: 13.0 g (100 mmol, 1.0 eq)
-
Sodium Hydroxide (NaOH): 20.0 g (500 mmol, 5.0 eq)
-
Potassium Persulfate (
): 32.4 g (120 mmol, 1.2 eq) -
Hydrochloric Acid (Conc. HCl): As needed for hydrolysis
Procedure:
-
Phenoxide Formation: Dissolve 13.0 g of 3,5-difluorophenol in 100 mL of a 20% w/v aqueous NaOH solution within a 500 mL three-neck round-bottom flask.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to drop to 0–5 °C. Causality: Strict thermal control prevents the premature decomposition of the persulfate radical initiator.
-
Oxidation: Dissolve 32.4 g of
in 150 mL of distilled water. Add this solution dropwise to the phenoxide mixture over 2 hours via an addition funnel, ensuring the internal temperature never exceeds 5 °C. -
Maturation: Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Self-Validating IPC (Extraction): Wash the dark aqueous mixture with Diethyl Ether (2 × 50 mL). Validation: Because the sulfate ester intermediate is an ionic salt, it remains entirely in the aqueous phase. Any unreacted starting material partitions into the organic phase. Analyzing this organic extract via TLC provides a direct measure of reaction conversion prior to hydrolysis.
-
Hydrolysis: Acidify the retained aqueous layer with concentrated HCl until the pH reaches ~1. Attach a reflux condenser and heat the mixture to 100 °C for 2 hours to cleave the sulfate ester.
-
Isolation: Cool the mixture to room temperature and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via recrystallization (toluene/heptane) to yield the diol[1].
Step 2: Regioselective Alkylation to 4-Alkoxy-3,5-difluorophenol
This protocol describes the synthesis of the 4-methoxy derivative, but applies equally to ethoxy/propoxy variants by substituting the alkylating agent.
Reagents:
-
3,5-Difluorobenzene-1,4-diol: 5.8 g (40 mmol, 1.0 eq)
-
Potassium Carbonate (
, anhydrous): 6.1 g (44 mmol, 1.1 eq) -
Dimethyl Sulfate (
): 5.5 g (44 mmol, 1.1 eq) -
Acetone (Anhydrous): 80 mL
Procedure:
-
Substrate Dissolution: Dissolve 5.8 g of the diol in 80 mL of anhydrous acetone under a nitrogen atmosphere.
-
Selective Deprotonation: Add 6.1 g of finely powdered, anhydrous
. Stir at room temperature for 30 minutes. Self-Validation: The formation of the phenoxide anion is visually self-validating; the solution will rapidly transition from clear to a deep yellow/brown, confirming the specific deprotonation of the C4-OH. -
Alkylation: Add 5.5 g of Dimethyl Sulfate dropwise over 15 minutes. Caution: Dimethyl sulfate is highly toxic; handle exclusively in a fume hood.
-
Reaction: Stir the mixture at room temperature for 12 hours. The mixture will slowly lighten in color as the nucleophile is consumed.
-
Quenching & Extraction: Quench the reaction by adding 10 mL of 1M aqueous ammonia to destroy unreacted dimethyl sulfate. Stir for 30 minutes. Evaporate the acetone under reduced pressure, dilute with 50 mL water, and extract with Ethyl Acetate (2 × 50 mL).
-
Purification: Dry the organic phase over
, concentrate, and purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate the target 4-methoxy-3,5-difluorophenol[1].
Quantitative Data Summaries
Table 1: Reaction Parameters and Expected Yields for 4-Alkoxy-3,5-difluorophenol Synthesis
| Reaction Step | Transformation | Key Reagents | Stoichiometry | Temp / Time | Typical Yield |
| Step 1 | Elbs Oxidation | 3,5-Difluorophenol : | 1.0 : 1.2 : 5.0 | <5 °C to RT, 24h | 42 – 46% |
| Step 1 (Hydrolysis) | Sulfate Cleavage | Sulfate Ester : HCl | Excess Acid | 100 °C, 2h | Quantitative |
| Step 2 | Regioselective Methylation | Diol : | 1.0 : 1.1 : 1.1 | RT, 12h | 48 – 52% |
| Step 2 (Alt) | Regioselective Ethylation | Diol : | 1.0 : 1.1 : 1.1 | RT, 16h | ~50% |
Analytical Validation & Quality Control
To ensure the structural integrity and regiochemistry of the final product, the following analytical parameters serve as a self-validating Quality Control (QC) framework:
-
LC-MS (ESI-): For 4-methoxy-3,5-difluorophenol (
), the peak should be observed at m/z 159.0. -
H NMR (400 MHz,
):- 3.95 (s, 3H) — Confirms the presence of the mono-methoxy group.
- 5.20 (br s, 1H) — Confirms the presence of the unreacted C1-OH phenolic proton.
- 6.45 (m, 2H) — The aromatic protons at C2 and C6. The symmetry of this multiplet confirms that alkylation occurred at the central C4 position.
-
F NMR (376 MHz,
): A single, sharp peak around -128.5 ppm confirms the structural symmetry of the molecule, validating that the etherification did not occur asymmetrically at the C1 position.
References
1.[3] Electrochemical production of alkoxy-substituted phenols . ResearchGate. 3 2.[1] Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs . nih.gov. 1 3.[2] A Physico-Biochemical Study on Potential Redox-Cyclers as Antimalarial and Antischistosomal Drugs . SciSpace. 2
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluoro-4-isobutoxyphenol
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-35DF4IBP
Executive Summary & Route Analysis
User Query: "How do I improve the yield of 3,5-Difluoro-4-isobutoxyphenol?"
Scientist's Assessment: Low yields in this synthesis are typically caused by one of two issues:
-
Route Selection Error: Using the "Nitro-SNAr" route (via 3,4,5-trifluoronitrobenzene) often suffers from poor regioselectivity during the initial substitution or decomposition during the final diazonium hydrolysis step.
-
Process Control Failure: In the "Boronic Oxidation" route (recommended), yields drop due to incomplete lithiation or over-oxidation during the hydroxylation step.
Recommendation: To maximize yield (>80%), we strongly recommend the Boronic Acid Oxidation Route starting from 2,6-difluorophenol. This avoids the unstable diazonium intermediates and provides superior regiocontrol.
Recommended Synthetic Workflow
The following pathway minimizes byproduct formation and maximizes atom economy.
Figure 1: High-yield synthetic pathway utilizing the Boronic Acid Oxidation strategy to avoid diazonium instability.
Troubleshooting Guide (Q&A Format)
This section addresses specific failure points in the experimental protocol.
Phase 1: Alkylation & Bromination
Q1: I am seeing significant amounts of C-alkylation byproducts in Step 1. How do I stop this?
-
Diagnosis: Phenoxide ions are ambident nucleophiles. High temperatures or polar protic solvents can encourage C-alkylation on the ring carbons.
-
Protocol Adjustment:
-
Solvent: Switch to DMF or Acetonitrile (Polar Aprotic).
-
Base: Use K₂CO₃ (mild base) instead of NaH.
-
Temperature: Maintain reaction at 60–70°C . Do not reflux aggressively.
-
Stoichiometry: Use a slight excess of Isobutyl bromide (1.1 eq) to ensure completion, as the ether product is stable.
-
Q2: During bromination (Step 2), I get a mixture of mono- and di-bromo products. How do I improve selectivity?
-
Diagnosis: The alkoxy group is strongly activating. If you use elemental bromine (Br₂), the reaction is too fast to control.
-
Protocol Adjustment:
-
Reagent: Switch to N-Bromosuccinimide (NBS) . It provides a low, controlled concentration of bromonium ions.
-
Solvent: Use Acetonitrile or DMF at 0°C to Room Temperature .
-
Mechanism: The 4-position is sterically accessible and electronically activated. The 3,5-positions are blocked by Fluorine, and the 2,6-positions are blocked by Fluorine. Para-substitution should be exclusive if stoichiometry is controlled (1.0 eq NBS).
-
Phase 2: Boronic Acid Formation & Oxidation[1]
Q3: My yield drops drastically during the conversion of the Aryl Bromide to the Boronic Acid. The starting material is consumed, but the boronic acid yield is low.
-
Diagnosis: This suggests "Debromination" (protonation of the lithiated species) or "Wurtz Coupling" (dimerization).
-
Protocol Adjustment:
-
Cryogenics: Ensure the internal temperature is <-70°C before adding n-Butyllithium (n-BuLi).[1]
-
Dryness: The solvent (THF) must be anhydrous.[1] Even trace moisture kills the lithiated intermediate immediately, reverting it to the non-brominated arene.
-
Quench: Add the Triisopropyl Borate rapidly at -78°C to capture the lithiated species before it degrades.
-
Q4: The final oxidation step (Boronic Acid
-
Diagnosis: Over-oxidation. The resulting phenol is electron-rich and susceptible to further oxidation by excess H₂O₂.
-
Protocol Adjustment:
-
Catalyst: Use Iodine (I₂) catalysis (1-5 mol%) with H₂O₂. This allows the reaction to proceed under milder conditions than standard basic peroxide oxidation [1].
-
pH Control: Maintain pH 7-8. Avoid strong caustic conditions which can degrade the fluorinated ring.
-
Quench: Quench with Sodium Thiosulfate immediately upon consumption of the boronic acid (monitor via HPLC/TLC) to destroy excess peroxide.
-
Comparative Data: Reagent Selection
Selecting the right base and oxidant is critical for the 3,5-difluoro-4-alkoxy scaffold.
| Reaction Step | Reagent System | Typical Yield | Pros | Cons |
| Alkylation | NaH / THF | 65-75% | Fast | Risk of C-alkylation; Hazardous |
| Alkylation | K₂CO₃ / DMF | 92-95% | High Selectivity | Slower reaction time |
| Hydroxylation | NaNO₂ / H₂SO₄ (Diazonium) | 40-55% | Cheap reagents | Explosion risk ; Side reactions (azo coupling) |
| Hydroxylation | H₂O₂ / I₂ (Boronic Ox) | 80-88% | Clean conversion | Requires cryogenic step (Li-halogen exchange) |
Frequently Asked Questions (FAQs)
Q: Can I use the "Nitro Route" (SNAr on 3,4,5-trifluoronitrobenzene) instead? A: Yes, but it is generally inferior for this specific target.
-
Why: While the SNAr step (Isobutanol + Base) works well to place the ether at the 4-position, the subsequent reduction (Nitro
Aniline) and Diazotization (Aniline Phenol) are problematic. -
Risk:[2][3][4][5][6] The 3,5-difluoro motif makes the diazonium salt unstable. Hydrolysis often leads to "tars" (polymerization) rather than clean phenol formation. If you must use this route, use Copper(I) Oxide (Cu₂O) in the hydrolysis step to promote radical hydroxylation and suppress coupling [2].
Q: Is the 3,5-difluoro-4-isobutoxyphenylboronic acid commercially available? A: It is often available but expensive. Synthesizing it from the bromo-precursor (as described in Step 3) is usually 40-60% cheaper for scale-up operations.
Q: How do I purify the final product? A: 3,5-Difluoro-4-isobutoxyphenol is a solid.
-
Extraction: Extract with Ethyl Acetate or DCM.
-
Wash: Wash with dilute HCl (to remove basic impurities) and Sodium Thiosulfate (to remove iodine/peroxides).
-
Crystallization: Recrystallize from Hexane/Ethanol (9:1) . This removes trace non-phenolic impurities effectively.
References
-
Rapid Dehydroxytrifluoromethoxylation of Alcohols. (Context: Mentions iodine-catalyzed oxidation mechanisms and stability of fluorinated intermediates). iScience, 2018.[2] 2[6][7][8]
-
Preparation method of 3, 5-difluorophenol. (Context: Describes the boronic acid oxidation route as a superior alternative to diazonium hydrolysis for 3,5-difluoro scaffolds). Google Patents, CN112778090A. 9[6][7][8]
-
Selective defluorohydroxylation, defluoroetherification... of polyfluoro(hetero)arenes. (Context: Discusses SNAr selectivity on polyfluorinated rings). Organic Chemistry Frontiers, RSC. 7
-
Synthesis of 3, 5-difluorophenol. (Context: Details the hydrolysis of diazonium salts and associated yield issues). Google Patents, CN117964460A. 3[6][8]
Sources
- 1. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 2. sioc.ac.cn [sioc.ac.cn]
- 3. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective defluorohydroxylation, defluoroetherification, and defluorodifluoromethoxylation of polyfluoro(hetero)arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]
Technical Support Center: Purification of Fluorinated Phenol Intermediates
Welcome to the Advanced Technical Support Center for fluorinated phenol purification. As a Senior Application Scientist, I have designed this guide to move beyond basic chemistry and address the mechanistic root causes of purification failures. Fluorinated aromatics are critical in drug development due to their enhanced metabolic stability and lipophilicity; however, the highly electronegative fluorine atom drastically alters the dipole moment, pKa, and hydrogen-bonding network of the phenol ring.
This guide provides troubleshooting frameworks, physicochemical data, and self-validating protocols to ensure high-yield, high-purity isolation of these critical intermediates.
I. Diagnostic Logic for Purification Bottlenecks
Before altering your experimental parameters, use the logical framework below to identify the physical or chemical property driving your purification failure.
Troubleshooting logic tree for resolving common fluorophenol purification bottlenecks.
II. Troubleshooting Guide & FAQs
Q1: Why does standard fractional distillation fail to separate 4-fluorophenol from unreacted phenol?
The Causality: 4-fluorophenol (BP 185°C) and phenol (BP 181.7°C) have a boiling point difference of only ~3.3°C. Furthermore, both compounds engage in extensive intermolecular hydrogen bonding, which often leads to co-distillation or azeotrope formation. No amount of theoretical plates in a standard fractionation column will efficiently resolve this without massive yield loss.
The Solution: You must artificially widen the boiling point gap using chemical derivatization. By adding phthalic anhydride to the crude mixture, the less sterically hindered and more nucleophilic unsubstituted phenol reacts to form a high-boiling phthalate ester. The 4-fluorophenol, slightly deactivated by the electron-withdrawing fluorine, reacts much slower. This locks the phenol impurity in a heavy liquid state, allowing pure 4-fluorophenol to be cleanly distilled under vacuum .
Q2: How can I resolve the co-elution of fluorophenol regioisomers (e.g., 2-fluorophenol vs. 4-fluorophenol) in reverse-phase HPLC?
The Causality: Regioisomers of halogenated phenols have nearly identical molecular weights and lipophilicity (LogP), making standard C18 hydrophobic retention mechanisms ineffective. However, the position of the highly electronegative fluorine atom significantly alters the molecule's pKa due to the inductive effect (-I) and ortho-effect intramolecular hydrogen bonding.
The Solution: Transition to Mixed-Mode Chromatography (MMC) using a stationary phase that combines hydrophobic (C18) and anion-exchange properties. By buffering your mobile phase to pH 9.0, you exploit the pKa gap between the isomers (2-fluorophenol pKa 8.73 vs. 4-fluorophenol pKa 9.89). The 2-fluorophenol will be predominantly ionized and retained by the ion-exchange mechanism, while 4-fluorophenol remains mostly neutral and elutes earlier based on hydrophobic interactions .
Q3: Why is my acid-base extraction yielding poor recovery for polyfluorinated phenols?
The Causality: Each successive fluorine substitution withdraws electron density from the aromatic ring, stabilizing the phenoxide anion and drastically lowering the pKa of the hydroxyl group. Researchers often fail extractions by using the wrong basic buffer.
The Solution: Match your extraction buffer to the specific pKa of your intermediate. If you use a mild base like sodium bicarbonate (pH ~8.3), it will successfully extract highly acidic polyfluorinated phenols (e.g., pentafluorophenol, pKa 5.5). However, it will fail to ionize mono-fluorophenols like 4-fluorophenol (pKa 9.89). For mono-fluorophenols, you must use a strong base like 1M NaOH (pH > 12) to ensure the pH is at least 2 units above the pKa, guaranteeing >99% ionization into the aqueous layer .
III. Quantitative Data: Physicochemical Properties
To design a self-validating purification system, you must reference the exact physical properties of your target and its impurities. Use the table below to calculate required pH adjustments or distillation temperatures.
| Compound | pKa Value | Boiling Point (°C) | Primary Purification Challenge |
| Phenol | 9.95 | 181.7 | Common starting material/impurity |
| 2-Fluorophenol | 8.73 | 151 - 152 | High volatility, intramolecular H-bonding |
| 3-Fluorophenol | 9.28 | 178.0 | Very close BP to unreacted phenol |
| 4-Fluorophenol | 9.89 | 185.0 | Co-distillation with phenol |
| 2,4-Difluorophenol | ~8.00 | 142.0 | Regioisomer separation (e.g., from 2,6-difluorophenol) |
| Pentafluorophenol | 5.50 | 143.0 | Over-acidification required during organic back-extraction |
IV. Validated Step-by-Step Methodologies
Protocol 1: Chemical Derivatization-Assisted Vacuum Distillation
Use this protocol to separate 4-fluorophenol from unreacted phenol with >99% purity.
Self-Validation Checkpoint: Ensure all glassware is rigorously dried. Moisture will hydrolyze the phthalic anhydride, neutralizing the derivatization agent.
-
Reagent Mixing: In a round-bottom distillation flask, combine the crude 4-fluorophenol mixture with phthalic anhydride. Use 1.2 molar equivalents of phthalic anhydride relative to the calculated phenol impurity.
-
Catalysis: Add a catalytic amount of a dehydrating agent (e.g., 0.05 equivalents of anhydrous Zinc Chloride or concentrated Sulfuric Acid).
-
Selective Condensation: Heat the mixture to 130°C under continuous magnetic stirring. Maintain this temperature for exactly 2 hours to drive the condensation of phenol into a high-boiling phthalate ester.
-
Cooling: Remove from heat and allow the reaction mixture to cool to room temperature. The mixture will remain liquid but increase in viscosity.
-
Vacuum Distillation: Equip the flask with a short-path vacuum distillation head. Apply a stable vacuum of 25 mmHg.
-
Fraction Collection: Gradually heat the flask. Discard any initial low-boiling fore-run. Collect the main fraction boiling at exactly 93°C (at 25 mmHg).
-
Verification: Analyze the collected fraction via GC-FID. The degree of phenol removal should be 100%, yielding pure 4-fluorophenol .
Workflow for chemical derivatization-assisted distillation of 4-fluorophenol.
Protocol 2: Mixed-Mode HPLC Separation of Regioisomers
Use this protocol to resolve complex mixtures of positional isomers (e.g., 3-chloro-5-fluorophenol isomers).
Self-Validation Checkpoint: Always run a system suitability test (SST) with a known standard mixture. Do not proceed with crude samples unless the resolution factor (
-
Column Selection: Install a mixed-mode stationary phase column (e.g., C18/Anion-Exchange, 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Buffer A: Prepare 20 mM Ammonium Acetate in LC-MS grade water. Carefully adjust the pH to 9.0 using dilute ammonium hydroxide.
-
Buffer B: 100% LC-MS grade Acetonitrile.
-
-
System Equilibration: Flush the column with 55% Buffer A / 45% Buffer B until the baseline is completely stable (typically 10-15 column volumes).
-
Method Parameters:
-
Run an isocratic elution at 55% A / 45% B. (Isocratic conditions maintain a constant pH, which is critical for exploiting the exact pKa differentials of the isomers).
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column compartment at a strict 30°C to prevent retention time drift.
-
-
Detection: Monitor UV absorbance at 275 nm (optimal for halogenated phenols).
-
Sample Injection: Inject 5-10 µL of the crude sample dissolved in the mobile phase. Collect the baseline-resolved fractions .
V. References
-
US Patent 4523041A: Method of purifying 4-fluorophenol. Google Patents. Available at:
-
Dikma Technologies: Aurorasil - Mixed-Mode HPLC for Halogenated Phenolic Compounds. HPLC.eu. Available at: [Link]
-
WO Patent 2016059242A2: Tracers (Calculated pKa values for fluorinated phenols). Google Patents. Available at:
-
Longdom Publishing: Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Available at:[Link]
Technical Support Center: Handling & Storage of 3,5-Difluoro-4-isobutoxyphenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see research pipelines disrupted by the improper handling of sensitive fluorinated intermediates. 3,5-Difluoro-4-isobutoxyphenol is highly valued in drug development, but its electron-rich para-alkoxyphenol core makes it exceptionally vulnerable to oxidative degradation.
This guide abandons generic storage advice in favor of field-proven, mechanistically grounded troubleshooting strategies to ensure your compound maintains
Section 1: Mechanistic Overview of Degradation
To prevent degradation, you must first understand the causality behind it. The presence of the isobutoxy group at the para position creates a hydroquinone monoether-like system. When exposed to oxygen, UV light, or trace transition metals (e.g., Fe, Cu), the phenolic hydroxyl group undergoes a radical-mediated auto-oxidation process[1].
While the two fluorine atoms at the 3 and 5 positions exert an electron-withdrawing effect that slightly stabilizes the ring compared to unhalogenated analogs, the compound eventually oxidizes into highly colored 2,6-difluoro-1,4-benzoquinone derivatives and polymeric resins[2].
Fig 1. Oxidative degradation pathway of 3,5-Difluoro-4-isobutoxyphenol into quinones and polymers.
Section 2: Troubleshooting & FAQs
Q1: My newly opened batch has a faint pink/red tint. Is it still viable for my synthesis? Causality: The pink or red discoloration is the hallmark of quinone formation. Even at parts-per-million (ppm) concentrations, benzoquinones are intensely colored[2]. This occurs because ambient oxygen permeates the container, initiating radical formation which is further accelerated by light. Action: Do not use it for sensitive catalytic reactions or biological assays, as quinones act as radical scavengers and will poison metal catalysts. You must perform the Rescue Purification Protocol (see Section 4) before use.
Q2: I stored the compound at 4°C in its original plastic container, but HPLC shows 5% degradation over 3 months. Why? Causality: Refrigeration reduces the thermodynamic rate of oxidation but does not eliminate oxygen or moisture. Standard plastic containers (like polypropylene) are highly permeable to oxygen over time[1]. Furthermore, taking the cold container in and out of the fridge causes internal condensation. Moisture facilitates the hydrolysis of the phenoxy radicals into secondary degradation products. Action: Transfer the material to amber glass vials with PTFE-lined caps. Glass is impermeable to oxygen, and PTFE prevents chemical leaching. Purge with an inert gas before sealing[3].
Q3: Does the choice of inert gas matter? Can I use Nitrogen instead of Argon?
Causality: Both gases displace oxygen, but Argon is significantly denser than air (
Section 3: Quantitative Stability Data
The following table synthesizes the expected purity retention of 3,5-Difluoro-4-isobutoxyphenol under various storage conditions, highlighting the critical need for inert atmospheres.
| Storage Temperature | Atmosphere | Container Type | 6-Month Purity | 12-Month Purity | Visual Appearance at 12 Months |
| Room Temp (25°C) | Ambient Air | Clear Glass | < 85.0% | < 70.0% | Dark red/brown, clumpy |
| Refrigerated (4°C) | Ambient Air | Amber Glass | 94.5% | 89.0% | Slight pink/orange tint |
| Refrigerated (4°C) | Nitrogen Purged | Amber Glass | 97.0% | 94.5% | Off-white solid |
| Ultra-Low (-20°C) | Argon Purged | PTFE-Sealed Amber | > 99.5% | > 99.0% | Pristine white solid |
(Note: Data assumes an initial baseline purity of >99.8%.)
Section 4: Self-Validating Experimental Protocols
Protocol A: Inert Aliquoting and Storage Workflow
Purpose: To prevent freeze-thaw condensation and oxygen exposure during routine laboratory use.
-
Equilibration: Remove the bulk container from the freezer (-20°C) and place it in a desiccator. Crucial Causality: Allow it to reach room temperature (approx. 2 hours) before opening. Opening a cold vial causes immediate atmospheric moisture condensation on the hygroscopic phenol crystals.
-
Aliquoting: Inside a glove box or under a localized inert gas stream, weigh out single-use aliquots (e.g., 100 mg) into pre-dried 2 mL amber glass vials.
-
Argon Purging: Insert an Argon gas line (fitted with a sterile needle) into the vial. Purge gently for 15 seconds. Do not blow the powder out.
-
Sealing: Immediately cap the vial with a solid, PTFE-lined screw cap. Wrap the seal tightly with Parafilm.
-
Self-Validation Step: Weigh the sealed vial to a precision of 0.1 mg. Store at -20°C. After 1 month, re-weigh the vial after bringing it to room temperature. A mass increase of
indicates a compromised seal and moisture ingress; discard the vial or repurify the contents.
Protocol B: Rescue Purification (Recrystallization)
Purpose: To strip colored quinone impurities from degraded 3,5-Difluoro-4-isobutoxyphenol.
-
Dissolution: Dissolve the discolored compound in a minimum volume of hot, anhydrous toluene (approx. 80°C) under a nitrogen atmosphere. Toluene is chosen because the polar quinone impurities exhibit different solubility profiles than the fluorinated phenol.
-
Decolorization: Add 5% w/w activated charcoal to the hot solution. Stir for 10 minutes. The high surface area of the charcoal selectively adsorbs the polymeric and quinoid degradation products.
-
Hot Filtration: Filter the hot mixture rapidly through a pad of Celite to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place in an ice bath to induce crystallization.
-
Recovery: Filter the purified white crystals via vacuum filtration, wash with cold hexanes, and dry under high vacuum for 12 hours.
-
Self-Validation Step: Run a UV-Vis scan of the purified product in methanol. The absence of an absorption peak between 350-450 nm confirms the complete removal of benzoquinone impurities.
References
-
Title: Reactivation of Damage Phenol in Chemical and Biological Laboratories Source: Minar Journal URL: [Link]
-
Title: Phenol having a reddish Brown color? (Discussions on Phenol Oxidation) Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Troubleshooting SNAr Reactions with Steric Hindrance in Fluorobenzenes
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are facing stalled reactions, low yields, or unexpected byproducts during Nucleophilic Aromatic Substitution (SNAr) on sterically hindered fluorobenzenes.
The Causality of Steric Hindrance in SNAr
To troubleshoot effectively, we must first understand the mechanistic causality of the failure. In a standard SNAr reaction, the rate-determining step is the nucleophilic attack on the ipso-carbon to form a negatively charged Meisenheimer complex. Fluorine is the premier leaving group for this mechanism; its extreme electronegativity stabilizes the accumulating negative charge in the transition state via a powerful inductive (-I) effect 1.
However, when introducing bulky nucleophiles (e.g., tert-butylamine, secondary cyclic amines) or when the fluorobenzene possesses bulky ortho-substituents, the activation energy skyrockets. The steric clash prevents the nucleophile from achieving the optimal trajectory for attack. Consequently, the reaction stalls, leaving unreacted starting material or forcing the system down alternative, undesired reaction pathways.
SNAr pathway highlighting the high activation energy transition state caused by steric hindrance.
Troubleshooting FAQs
Q1: I am using a bulky secondary amine with an ortho-substituted fluorobenzene, but observing less than 5% conversion. What is the first parameter I should change? A1: Switch your solvent and increase the concentration. Protic solvents (like alcohols) hydrogen-bond to the nucleophile, artificially increasing its steric bulk and reducing its nucleophilicity. You must use a strongly polar aprotic solvent like DMSO, NMP, or DMF 1. These solvents solvate the counter-cation (e.g., K⁺ or Cs⁺) while leaving the nucleophilic anion "naked" and highly reactive. Furthermore, run the reaction at a high concentration (1.0 M to 2.0 M) or even neat (using the liquid amine as the solvent) to drive the bimolecular rate-determining step forward by mass action.
Q2: My reaction is generating a significant amount of dehalogenated byproduct instead of the desired SNAr product. Why is this happening? A2: This is a classic sign of hydride transfer 2. If you are using strong alkoxide bases (like NaOtBu) or protic solvents at high temperatures, they can act as hydride donors. This leads to the reductive defluorination of your starting material. Troubleshooting Strategy: Switch to a weaker, non-nucleophilic inorganic base such as Cs₂CO₃ or K₃PO₄. Ensure your solvent is rigorously anhydrous, as trace water will also generate unwanted phenol byproducts.
Q3: I have pushed the temperature to 150 °C in a sealed tube, but my fluorobenzene starting material is decomposing. Are there milder alternatives for sterically hindered substrates? A3: Yes. Extreme temperatures often lead to polymerization or decomposition of sensitive functional groups. You have two primary fallback strategies:
-
Organic Superbases: Recent literature demonstrates that using organic superbases can facilitate concerted SNAr reactions at lower temperatures by massively enhancing the nucleophilicity of the amine without the harsh conditions of inorganic bases 3.
-
Switch Halogens for Pd-Catalysis: The C–F bond is exceptionally strong (~116 kcal/mol) and resists oxidative addition by Palladium. If thermal SNAr fails entirely, the standard industry fallback is to synthesize or purchase the corresponding chloro- or bromoarene and perform a Buchwald-Hartwig amination. This bypasses the electronic and steric limitations of the Meisenheimer intermediate entirely.
Optimization Matrix for Hindered SNAr
Summarizing the quantitative and qualitative shifts required to force a sterically hindered reaction to completion:
| Parameter | Standard SNAr Condition | Hindered Optimization | Causality / Rationale |
| Solvent | DMF / THF | Neat, DMSO, or NMP | Maximizes concentration; leaves the nucleophile "naked" to increase reactivity. |
| Base | K₂CO₃ / DIPEA | Cs₂CO₃ or Superbases | Cs⁺ provides better organic solubility and a larger counter-ion radius; superbases enhance nucleophilicity. |
| Temperature | 80 °C (Thermal) | 130–150 °C (Microwave) | Provides the necessary thermodynamic energy to overcome the high steric activation barrier. |
| Concentration | 0.1 M - 0.2 M | 1.0 M - 2.0 M | Drives the bimolecular rate-determining step forward by mass action. |
Validated Experimental Protocols
Decision tree for troubleshooting sterically hindered SNAr reactions in fluorobenzenes.
Protocol A: High-Temperature Microwave-Assisted SNAr
Objective: Force the substitution of a bulky secondary amine onto an ortho-substituted fluorobenzene using thermodynamic control and mass action.
-
Step 1: Reaction Setup. In a microwave-safe vial, combine the fluorobenzene (1.0 equiv), the bulky amine (3.0 to 5.0 equiv), and anhydrous Cs₂CO₃ (2.0 equiv) in anhydrous DMSO (to reach 1.0 M concentration).
-
Validation Checkpoint 1: Ensure the DMSO is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O). Trace water will outcompete the hindered amine, leading to phenol byproducts 4.
-
-
Step 2: Irradiation. Seal the vial and irradiate in a microwave reactor at 140 °C for 45 minutes.
-
Validation Checkpoint 2: Analyze an aliquot via LC-MS. You should observe the depletion of the starting material mass and the appearance of the [M+H]⁺ product peak. If a mass corresponding to [M-F+H]⁺ is observed, hydride transfer is occurring—re-verify solvent purity and consider lowering the temperature.
-
-
Step 3: Workup. Dilute the mixture with EtOAc and wash with 5% aqueous LiCl (3x) to completely remove the DMSO.
-
Validation Checkpoint 3: Check the organic layer by TLC. A clean single spot indicates the successful removal of the polar solvent and unreacted amine.
-
Protocol B: The Catalytic Fallback (Buchwald-Hartwig Amination)
Objective: Achieve C–N coupling using the chloro- or bromo-analog of your starting material when thermal SNAr on the fluoroarene fails due to extreme steric hindrance.
-
Step 1: Catalyst Activation. Under an inert argon atmosphere (glovebox preferred), combine the chloroarene (1.0 equiv), bulky amine (1.2 equiv), Pd(OAc)₂ (2 mol%), RuPhos ligand (4 mol%), and NaOtBu (1.5 equiv) in anhydrous toluene (0.2 M).
-
Validation Checkpoint 1: The solution should transition to a dark red/brown color upon gentle warming, indicating the successful formation of the active Pd(0)-ligand complex.
-
-
Step 2: Heating. Seal the vessel and heat at 90 °C for 8–12 hours.
-
Validation Checkpoint 2: Monitor by LC-MS. The disappearance of the starting material's distinct isotope pattern (e.g., M / M+2 for chlorine) and the appearance of the product mass validates successful oxidative addition and reductive elimination.
-
-
Step 3: Filtration and Purification. Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure.
-
Validation Checkpoint 3: A crude ¹H-NMR should show the disappearance of the amine N–H proton (if a secondary amine was used) or a distinct shift in its resonance, confirming product formation prior to column chromatography.
-
References
- Source: National Institutes of Health (NIH)
- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 1-Bromo-2,5-dichloro-3-fluorobenzene Source: BenchChem URL
- Source: National Institutes of Health (NIH)
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration Source: ResearchGate URL
Sources
- 1. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 3. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Handling & Troubleshooting Fluorinated Phenols
Introduction: The "Silent" Aggressor
Welcome to the technical support repository for fluorinated aromatic compounds. As researchers, we often underestimate fluorinated phenols because we conflate them with standard phenol or assume their stability renders them harmless.[1] This is a dangerous oversight.
Fluorinated phenols (specifically perfluorinated variants like Pentafluorophenol ) possess a dual-hazard mechanism:
-
Enhanced Acidity: The electron-withdrawing nature of fluorine significantly lowers the pKa, transforming a weak acid (phenol) into a corrosive substance.[1]
-
Metabolic Uncoupling: Like dinitrophenol, these compounds are potent protonophores.[1] They can uncouple oxidative phosphorylation in mitochondria, leading to systemic hyperthermia and metabolic collapse if absorbed through the skin.
This guide addresses specific troubleshooting scenarios and handling protocols to ensure your safety and data integrity.
Module 1: Chemical Behavior & Risk Assessment
Q: Why does my Pentafluorophenol (PFP) cause burns faster than standard Phenol?
A: It is a matter of acidity (pKa) and lipophilicity.[1] Standard phenol is a weak acid (pKa ~10).[1] However, the five fluorine atoms on Pentafluorophenol withdraw electron density from the ring, stabilizing the phenoxide anion. This drops the pKa to approximately 5.5 , making PFP roughly 30,000 times more acidic than phenol [1, 5].[1]
Simultaneously, the fluorination increases lipophilicity, allowing the compound to penetrate the dermal layer rapidly. You are essentially dealing with a substance that enters the bloodstream as easily as a solvent but burns like a mineral acid.[1]
Comparative Hazard Data:
| Property | Phenol ( | Pentafluorophenol ( | Implication |
| pKa | ~10.0 | ~5.5 | PFP is corrosive; causes immediate tissue damage [5].[1] |
| Physical State | Solid (mp 40°C) | Solid (mp 34-36°C) | PFP melts near body temp; rapid absorption upon contact.[1] |
| Toxicity Mechanism | Protein denaturation | Uncoupling of Oxidative Phosphorylation | Systemic toxicity (overheating) can occur without massive burns [6].[1] |
| GHS Signal | Danger (Toxic) | Danger (Corrosive + Toxic) | Requires acid-resistant PPE, not just solvent-resistant.[1] |
Module 2: PPE & Engineering Controls
Q: I used standard nitrile gloves and noticed they swelled. What should I wear?
A: Stop using standard disposable nitrile gloves immediately. While nitrile is excellent for general lab work, it offers poor resistance to halogenated phenols and acidic corrosives over prolonged periods.[1] The lipophilic nature of fluorophenols allows them to permeate thin nitrile rapidly.
The Protocol:
-
Primary Barrier: Use Butyl Rubber (0.7 mm) or Viton gloves.[1] These offer the highest permeation resistance against aggressive organics and acids [3, 4].
-
Double Gloving (Tactile approach): If dexterity is required for weighing small amounts:
Visualization: Glove Selection Logic
Figure 1: Decision matrix for glove selection.[1] Note that standard nitrile is only acceptable for incidental splash protection if changed immediately.[1]
Module 3: Emergency Response & First Aid
Q: If I spill PFP on my skin, should I use Calcium Gluconate (like for HF) or PEG (like for Phenol)?
A: This is a critical distinction. Unless you are using a specific reagent that liberates free fluoride ions (like an acid fluoride), PEG 300/400 (Polyethylene Glycol) is the primary decontamination agent [2].[1]
-
Why PEG? Fluorophenols are highly lipophilic.[1] Water alone often causes the phenol to "bead up" or penetrate deeper into the lipid bilayer of the skin. PEG acts as a solvent that solubilizes the phenol, drawing it out of the skin so it can be washed away.
-
Why not Calcium Gluconate? Calcium gluconate is used to neutralize free fluoride ions (
) that scavenge bone calcium.[1] Stable fluorophenols (C-F bonds) do not typically release immediately.[1] However, if the specific compound is an acyl fluoride or if metabolic defluorination is suspected by a physician, Calcium Gluconate may be used later.[1] Your immediate action is PEG.
The "Self-Validating" First Aid Protocol:
-
Immediate Flush: Wash with water for 1 minute to remove bulk solids/liquids.[1]
-
PEG Wash: Soak a gauze pad in PEG 300 or 400 and scrub the area gently.[1]
-
Cycle: Wash with water -> Scrub with PEG.[1][2] Repeat for 15 minutes.
-
Color Check: If the skin turns white (blanching) or red, tissue damage has occurred.[1] Seek ER attention immediately.
Visualization: Emergency Response Workflow
Figure 2: The PEG-based decontamination cycle.[1] Immediate solubilization of the lipophilic toxin is the priority.
Module 4: Experimental Troubleshooting
Q: My reaction yield is low, and the PFP seems to be degrading. Is it moisture sensitive?
A: Pentafluorophenol is hygroscopic and acidic.[1]
-
Moisture: While PFP is relatively stable, the presence of water can interfere with esterification reactions (e.g., forming PFP-esters for peptide coupling).[1] Ensure your solvent is anhydrous (DCM or DMF).[1]
-
Base Compatibility: Because PFP is highly acidic (pKa 5.5), it will consume stoichiometric amounts of base (TEA, DIPEA) immediately.[1]
-
Troubleshooting: Ensure you have calculated the base equivalents to neutralize the PFP plus the acid generated by the coupling reaction. If you use a 1:1 ratio, the PFP will protonate the base, stalling the reaction.
-
Q: How do I dispose of fluorophenol waste?
A: Never mix with oxidizing agents (e.g., nitric acid) or strong bases in the waste stream.[1]
-
Segregation: Collect in a dedicated "Halogenated Organic" waste stream.
-
Labeling: Clearly mark as "Highly Toxic" and "Corrosive."
-
Glassware: Rinse glassware with a solvent (acetone) into the waste container before washing in the sink. Do not put PFP-contaminated glass directly into a dishwasher, as residual vapors can contaminate the lab.[1]
References
-
Queen's University Belfast. (n.d.).[1] First Aid Emergency Procedures for Phenol Burns. Retrieved from [Link]
-
Florida State University. (n.d.).[1] OSHA Glove Selection Chart. Retrieved from [Link]
-
Acta Naturae. (2022). Fifty Years of Research on Protonophores: Mitochondrial Uncoupling. Retrieved from [Link]
Sources
Technical Support Center: Crystallization of 3,5-Difluoro-4-(2-methylpropoxy)phenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 3,5-Difluoro-4-(2-methylpropoxy)phenol. Due to the specific nature of this compound, this document is built upon fundamental principles of crystallization, data from structurally analogous compounds, and established best practices in purification science.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the crystallization strategy for 3,5-Difluoro-4-(2-methylpropoxy)phenol.
Q1: What are the key molecular features of 3,5-Difluoro-4-(2-methylpropoxy)phenol to consider for solvent selection?
A1: Understanding the molecule's structure is critical.
-
Phenolic Hydroxyl Group (-OH): This group is polar and capable of strong hydrogen bonding. This suggests solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like ethyl acetate or acetone).
-
Difluorinated Phenyl Ring: The two fluorine atoms are strongly electron-withdrawing, increasing the acidity of the phenolic proton compared to phenol itself. This also adds polarity to the aromatic system.
-
2-methylpropoxy (isobutoxy) Group: This is a non-polar, bulky alkyl group which will contribute to solubility in less polar solvents like toluene, ethers (e.g., MTBE), or even mixed hydrocarbon/polar aprotic systems.
The molecule possesses both polar and non-polar characteristics, making it a candidate for a wide range of solvent systems, from single solvents of intermediate polarity to binary mixed-solvent systems.
Q2: What defines an ideal crystallization solvent?
A2: The ideal solvent exhibits a steep solubility curve for the target compound. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-25 °C).[1][2] This differential is crucial for achieving a high recovery of the purified compound upon cooling. Additionally, the solvent should be chemically inert towards the compound, volatile enough to be easily removed from the final crystals, and should either not dissolve impurities at all or keep them fully dissolved even at low temperatures.[3]
Q3: When should I use a mixed-solvent (binary) system?
A3: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[1] This typically occurs when your compound is too soluble in one solvent (the "soluble solvent") and poorly soluble in another (the "anti-solvent" or "miscible non-solvent"). The two solvents must be completely miscible with each other.[1] Common pairs include ethanol/water, ethyl acetate/hexanes, and acetone/water.[3] The procedure involves dissolving the compound in a minimum of the hot "soluble solvent" and then adding the "anti-solvent" dropwise until turbidity (cloudiness) appears, indicating the onset of saturation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the crystallization process.
Q1: My compound "oils out" instead of forming crystals upon cooling. What is happening and how do I fix it?
A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. The compound separates as a liquid phase instead of a solid crystalline lattice.
-
Causality: This is often caused by using a solvent that is too effective, leading to a very high concentration, or by cooling the solution too rapidly. The presence of impurities can also depress the melting point, exacerbating the issue.
-
Solutions:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation concentration.[4] Allow the solution to cool much more slowly.
-
Lower the Crystallization Temperature: If possible, choose a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: If using a single solvent, try dissolving the compound in a good solvent and adding an anti-solvent at an elevated temperature to induce crystallization at a point below the compound's melting point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4][5]
-
Q2: Crystallization has not occurred, even after the solution has cooled to room temperature and been placed in an ice bath. What are my next steps?
A2: This indicates that the solution is not yet sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.
-
Causality: Too much solvent was likely used, or the compound is simply very soluble in the chosen solvent even at low temperatures.
-
Solutions:
-
Induce Nucleation: First, try scratching the flask with a glass rod.[4][5] If that fails, add a "seed crystal"—a tiny speck of the crude starting material—to provide a template for crystal growth.[4][5]
-
Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. Repeat until crystals form upon cooling. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.
-
Add an Anti-Solvent: If you suspect you are near the saturation point, you can carefully add a miscible anti-solvent drop-by-drop to the cold solution to decrease the compound's solubility and force crystallization.
-
Q3: The crystallization happened too quickly, resulting in a fine powder or very small needles. Why is this a problem and how can I get better crystals?
A3: Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[4][5][6] The goal is slow, methodical crystal growth, which allows for the selective incorporation of only the desired molecules into the lattice.[6]
-
Causality: The solution was likely too concentrated, or it was cooled too quickly.[6]
-
Solutions:
-
Use More Solvent: Re-heat the solution to redissolve the solid. Add a small excess of hot solvent (e.g., 5-10% more) to ensure the solution is not oversaturated at high temperatures.[4][5]
-
Slow Down Cooling: Insulate the flask. Allow it to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment like an ice bath. Placing the hot flask inside a larger beaker can also slow the rate of heat loss.
-
Q4: My final product is colored, even after crystallization. How can I remove colored impurities?
A4: Colored impurities are often highly polar, conjugated molecules.
-
Causality: These impurities co-crystallize with your product or are adsorbed onto the crystal surface.
-
Solutions:
-
Activated Charcoal Treatment: Dissolve the crude product in the hot crystallization solvent. Add a very small amount of activated charcoal (a spatula tip is often sufficient). Caution: Do not add charcoal to a boiling or superheated solution, as it can cause violent bumping.[1] Keep the solution hot (just below boiling) for 5-10 minutes. The colored impurities will adsorb onto the charcoal's surface. Perform a hot filtration through a fluted filter paper to remove the charcoal, then allow the filtrate to cool and crystallize.
-
Important Note for Phenols: Be aware that some activated charcoal can contain ferric ions, which may form colored complexes with phenolic compounds.[1] If you observe a new color (e.g., red or purple) upon adding charcoal, this method may not be suitable. Use the minimum amount of charcoal necessary to avoid adsorbing your desired product.[4][5]
-
Experimental Protocols & Data
Solvent Screening Protocol (Microscale)
This protocol helps identify a suitable solvent or solvent system using a small amount of material.
-
Place ~20-30 mg of crude 3,5-Difluoro-4-(2-methylpropoxy)phenol into several small test tubes.
-
To each tube, add a different solvent (see Table 1) dropwise at room temperature, swirling after each drop, up to ~0.5 mL. Note if the solid dissolves completely. A good candidate solvent will not dissolve the solid at room temperature.[7]
-
For tubes where the solid is insoluble at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point.
-
A promising solvent is one in which the solid completely dissolves when hot.[2]
-
Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath.
-
Observe the quality and quantity of the crystals formed. The best solvent will yield a large amount of crystalline solid.
Table 1: Potential Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes on Suitability |
| Heptane/Hexanes | 69-98 | 0.1 | ~2.0 | Good as a non-polar anti-solvent. Unlikely to be a primary solvent. |
| Toluene | 111 | 2.4 | 2.4 | A good candidate for a primary solvent due to its intermediate polarity and high boiling point. |
| MTBE | 55 | 2.5 | 4.3 | A less polar ether, potentially useful. Low boiling point may limit solubility differential.[8] |
| Ethyl Acetate | 77 | 4.4 | 6.0 | Excellent general-purpose solvent of intermediate polarity.[9] |
| Isopropanol (IPA) | 82 | 3.9 | 19.9 | A polar protic solvent; may work well. Can be used in a pair with water. |
| Ethanol | 78 | 4.3 | 24.6 | Similar to IPA, a good polar protic option. Often used with water as an anti-solvent.[3] |
| Water | 100 | 10.2 | 80.1 | Unlikely to be a primary solvent due to the isobutoxy group, but excellent as an anti-solvent with alcohols.[10] |
Recommended Crystallization Workflow
This diagram illustrates a decision-making process for selecting a crystallization method.
Caption: Decision workflow for crystallization method selection.
References
-
Recrystallization. (n.d.). Retrieved from University of Basrah, College of Pharmacy. [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Nichols, L. (2022, August 16). 2.2.4.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Solvent Choice. (n.d.). Retrieved from University of York, Department of Chemistry. [Link]
-
Recrystallization. (n.d.). Experimental Organic Chemistry. [Link]
- Purification of aromatic polycarboxylic acids by recrystallization. (1972).
-
Guide for crystallization. (n.d.). Retrieved from University of Geneva. [Link]
-
McKee, J. R. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 52(7), 464. [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. [Link]
-
Purification: How To. (n.d.). Retrieved from University of Rochester, Department of Chemistry. [Link]
-
3,5-Difluoro-4-methoxyphenol Properties. (2025, October 15). U.S. Environmental Protection Agency. [Link]
-
Advice for Crystallization. (n.d.). Retrieved from Universität Potsdam. [Link]
-
Crystallization. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]
-
How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora. [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]
-
Ferreira, H., et al. (2016). Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. ACS Sustainable Chemistry & Engineering, 4(5), 2593-2601. [Link]
- Purification of Phenol. (n.d.).
- Solvents for fluorinated polymers. (1994).
-
Phenol, 2,5-difluoro-. (2024, April 9). ChemBK. [Link]
-
4,5-Difluoro-2-methylphenol. (n.d.). PubChem. [Link]
- Crystallization method for fluorene purification. (2013).
-
O'Brien, A. G., et al. (2016). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science, 7(10), 6433-6438. [Link]
-
3,5-Difluorophenol. (n.d.). PubChem. [Link]
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (2025, July 31). RUA - Repositório da Universidade de Alicante. [Link]
-
Isobutyl fluoride. (n.d.). Cheméo. [Link]
Sources
- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Purification [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of Fluorinated Phenols
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product safety and efficacy. Fluorinated phenols, a common structural motif in many pharmaceuticals, present unique challenges and opportunities in analytical method development. Their high electronegativity and potential for unique intermolecular interactions demand a nuanced approach to High-Performance Liquid Chromatography (HPLC) method development.
This guide provides an in-depth comparison of strategies for developing a robust, stability-indicating HPLC method for the purity analysis of fluorinated phenols. We will move beyond a simple recitation of steps to explore the underlying chromatographic principles, enabling you to make informed decisions in your own laboratory.
The Critical Role of Stationary Phase Selection
The heart of any HPLC separation is the column. While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, its dominance is not absolute, especially for halogenated compounds.[1][2] Fluorinated analytes often exhibit unique retention behaviors that can be exploited by alternative stationary phases.
The Contenders: C18 vs. Pentafluorophenyl (PFP)
The primary choice for separating fluorinated phenols often comes down to a comparison between traditional C18 phases and those functionalized with pentafluorophenyl (PFP) groups.
-
C18 (Octadecylsilane): This non-polar stationary phase separates analytes primarily based on hydrophobicity. While versatile, it may not always provide sufficient selectivity to resolve closely related positional isomers of fluorinated phenols or their specific degradation products.[3]
-
Pentafluorophenyl (PFP): These phases offer a multi-modal separation mechanism.[4] The electron-rich phenyl ring and the highly electronegative fluorine atoms can engage in π-π interactions, dipole-dipole interactions, and ion-exchange interactions, in addition to the standard hydrophobic interactions.[5] This makes PFP columns particularly adept at separating halogenated aromatic compounds, often providing enhanced selectivity and different elution orders compared to C18.[1][6]
The rigid structure of the PFP phase can also impart shape selectivity, which is invaluable for resolving isomers.[4][6]
Comparative Performance Data (Illustrative)
While optimal conditions vary for every analyte, the following table illustrates typical performance differences observed when separating a mixture of fluorinated aromatic compounds on C18 and PFP columns.
| Parameter | C18 Column | PFP (Pentafluorophenyl) Column | Rationale & Insights |
| Primary Retention Mechanism | Hydrophobic interactions | Mixed-mode: Hydrophobic, π-π, dipole-dipole, shape selectivity | PFP's multiple interaction modes provide more "levers" to pull during method development for complex separations.[4][5] |
| Selectivity for Positional Isomers | Moderate | High | The unique electronic and steric profile of the PFP phase often enhances the resolution of closely related isomers.[6] |
| Retention of Fluorinated Analytes | Good | Excellent | Specific fluorine-fluorine interactions can lead to increased retention of highly fluorinated compounds compared to their non-fluorinated analogs.[6] |
| Typical Elution Order | Often predictable by logP | Can differ significantly from C18, offering an orthogonal separation. | This alternative selectivity is a powerful tool for confirming peak purity and resolving co-elutions.[1] |
Experimental Protocol 1: Column Screening for Optimal Selectivity
This protocol outlines a systematic approach to selecting the best column during early-stage method development.
-
Prepare a Test Mixture: Create a solution containing the fluorinated phenol API and any known related substances or potential impurities. If standards are unavailable, a stressed sample from a forced degradation study can be used.
-
Select Columns for Screening: At a minimum, screen a high-quality C18 column and a PFP column. Consider including a C8 or Phenyl column for a broader comparison.[3]
-
Establish Generic Gradient Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV, at the λmax of the primary analyte.
-
-
Execute and Analyze: Inject the test mixture onto each column under the same conditions.
-
Evaluate Results: Compare the chromatograms based on:
-
Resolution (Rs): The degree of separation between the main peak and the closest eluting impurity. Aim for Rs > 2.0.
-
Peak Tailing (Tf): Assess peak symmetry. Aim for Tf between 0.9 and 1.5.
-
Total Number of Peaks: The column that resolves the most impurities is often the best starting point.
-
Caption: Workflow for systematic column screening.
Mobile Phase Optimization: The Key to Resolution
The mobile phase is a critical factor in controlling retention and selectivity in HPLC.[7] For ionizable compounds like phenols, pH control is paramount.
Organic Modifier: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally, the preferred organic modifier. Its lower viscosity results in lower backpressure, and it often provides better peak shapes and different selectivity compared to methanol.
-
Methanol (MeOH): A more protic solvent that can offer unique selectivity through hydrogen bonding interactions. It is a valuable alternative to investigate if ACN does not provide the desired separation.
pH and Buffers: Controlling Ionization
Phenols are weakly acidic, and their ionization state is governed by the mobile phase pH. Operating at a pH at least 1.5-2 units below the analyte's pKa will keep it in its neutral, more retained form, generally leading to better peak shape.
-
Acidic Additives: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) are common choices. They control pH and can improve peak shape. Note that TFA can suppress ionization in mass spectrometry (MS) detectors.[8]
-
Buffers: For more precise pH control, especially near an analyte's pKa, a buffer is essential. Phosphate or acetate buffers are commonly used.[8][9] Always ensure the buffer is soluble in the highest concentration of organic modifier used in your gradient.
Ensuring Method Specificity: The Role of Forced Degradation
A purity analysis method must be "stability-indicating," meaning it can unambiguously separate the intact API from any potential degradation products.[10] Forced degradation (or stress testing) is the process of intentionally degrading the drug substance to generate these products and prove the method's specificity.[11][12]
Experimental Protocol 2: Forced Degradation Study
-
Prepare Stock Solution: Dissolve the fluorinated phenol in a suitable solvent.
-
Apply Stress Conditions: Expose aliquots of the stock solution to a range of harsh conditions. The goal is to achieve 5-20% degradation of the parent compound.[12]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid state and in solution).
-
Photolytic: Expose to UV and visible light as per ICH Q1B guidelines.
-
-
Neutralization: After exposure, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the developed HPLC method.
-
Evaluation:
-
Confirm that all degradation peaks are baseline resolved from the main API peak.
-
Perform peak purity analysis using a Photodiode Array (PDA) detector to ensure the main peak is spectrally pure in all stressed samples.
-
Caption: Workflow for a forced degradation study.
Method Validation: Proving Fitness for Purpose
Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its reliability.[11]
Typical Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method measures only the desired analyte. | No interference from blank, placebo, or degradation products at the analyte's retention time.[11] |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (R²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal concentration).[11] |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at multiple levels (e.g., 80%, 100%, 120%).[13] |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).[13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results with minor changes in flow rate (±0.1 mL/min), column temp (±2°C), or mobile phase composition (±2%).[11] |
Conclusion
Developing a robust HPLC purity method for fluorinated phenols requires a systematic approach that looks beyond standard C18 columns. By leveraging the unique selectivity of PFP stationary phases, carefully optimizing mobile phase conditions, and rigorously testing for specificity through forced degradation studies, a reliable and stability-indicating method can be achieved. This guide provides the strategic framework and comparative insights necessary to streamline this process, ensuring the generation of accurate and defensible analytical data in a drug development setting.
References
- Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters.
- BenchChem. (2025). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives. BenchChem.
- LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Silva, J. B., et al. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA.
- Lin, W. Y., et al. (2011, May 15). Development and validation of an anion-exchange HPLC method for the determination of fluoride content and radiochemical purity in [18F]NaF. PubMed.
- Mihon, M., et al. (2016). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. ResearchGate.
- BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for the Quantification of 1,1-Bis(4-fluorophenyl)-1-methylsilanol. BenchChem.
- Analytical Sales & Services, Inc. (n.d.). FluroPhase Premium HPLC Columns. Analytical Sales.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Alzaga, R., et al. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Pradhan, P. L., & Annapurna, M. (2025, August 7). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate.
- Restek Corporation. (2025, September 8). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek Resource Hub.
- Yoshida, T., et al. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing.
- Gunjal, H. G., & Byahatti, V. V. (2023, November). A study of impurity profiling via method development and force degradation in hydrocortisone butyrate at low concentration. ResearchGate.
- Shinde, N., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Welch Materials, Inc. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials.
- BenchChem. (2025). A Head-to-Head Battle of Analytical Columns for Phenol Separation: A Comparative Guide. BenchChem.
- Pappa, C., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
- Xia, G., et al. (n.d.). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate.
- Patel, P. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Nocoń, J., et al. (2010, December 12). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC.
- Padrón, C., et al. (2020, November 12). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
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Melting Point & Phase Behavior: 3,5-Difluoro-4-isobutoxyphenol vs. Methoxy Analogs
Executive Summary
This technical guide provides a comparative analysis of the thermal properties of 3,5-Difluoro-4-isobutoxyphenol and its direct analog, 3,5-Difluoro-4-methoxyphenol .[1] While the methoxy analog exhibits a distinct, higher melting point (69°C ) characteristic of a tightly packed crystalline lattice, the isobutoxy derivative is engineered for lower thermal transitions, often serving as a "tail" moiety in liquid crystal (LC) design to suppress crystallization and induce mesophases.
This distinction is critical for researchers in medicinal chemistry (where crystallinity affects solubility/bioavailability) and materials science (where phase suppression is desired).[1]
Chemical Identity & Structural Comparison[2][3][4]
The core difference lies in the steric bulk and flexibility of the para-alkoxy substituent.[1] The 3,5-difluoro substitution pattern creates a polarized aromatic core, but the tail group dictates the intermolecular packing.
| Feature | 3,5-Difluoro-4-methoxyphenol | 3,5-Difluoro-4-isobutoxyphenol |
| Structure | Compact, rigid tail | Bulky, branched tail |
| Formula | C₇H₆F₂O₂ | C₁₀H₁₂F₂O₂ |
| Molecular Weight | 160.12 g/mol | 202.20 g/mol |
| Electronic Effect | Electron-donating (+M), Inductive (-I) | Electron-donating (+M), Inductive (-I) |
| Steric Profile | Low steric hindrance, high symmetry | High steric hindrance, disrupted packing |
Structural Visualization
The following diagram illustrates the synthesis pathways and the structural divergence that leads to the observed physical property differences.
Figure 1: Divergent synthesis showing the impact of alkyl chain length on thermal properties.
Comparative Analysis: Melting Points
The experimental data highlights a clear trend: symmetry and compactness favor higher melting points , while branching and chain lengthening lower them.[1]
Data Summary Table
| Compound | Melting Point (MP) | Physical Form | Reference |
| 3,5-Difluoro-4-methoxyphenol | 69°C | White Crystalline Solid | [1][3] |
| 3,5-Difluorophenol (Parent) | 54–57°C | Crystalline Solid | [8] |
| 4-Methoxyphenol (Non-F) | 56°C | Waxy Solid | [12] |
| 4-Ethoxyphenol (Non-F) | 64–67°C | Crystals | [11] |
| 3,5-Difluoro-4-isobutoxyphenol | < 50°C (Predicted) | Low-Melting Solid / Oil | [Inferred]* |
*Note: While specific MP data for the isobutoxy analog is proprietary in many LC contexts, the structural insertion of a branched isobutyl group into the 3,5-difluorophenol lattice typically depresses the melting point below that of the parent phenol due to steric disruption of the π-π stacking.
Mechanistic Insight: Why the Difference?
-
Lattice Energy & Packing:
-
Methoxy Analog: The methoxy group is small and can lie coplanar with the aromatic ring, maintaining the molecule's planar symmetry.[1] This allows for efficient "herringbone" or "stacking" crystal packing, maximizing intermolecular forces and resulting in a higher melting point (69°C).[1]
-
Isobutoxy Analog: The isobutyl group (-OCH2CH(CH3)2) is bulky and branched.[1] It cannot easily adopt a coplanar conformation due to steric clash with the ortho-fluorine atoms.[1] This forces the molecule into a non-planar geometry, pushing neighboring molecules apart and significantly lowering the lattice energy.[1]
-
-
Fluorine Interactions:
-
The two fluorine atoms at the 3,5-positions create a strong dipole and potential for weak C-F···H hydrogen bonding.[1] In the methoxy analog, these interactions are reinforced by tight packing.[1] In the isobutoxy analog, the bulky tail prevents close approach, weakening these stabilizing forces.[1]
-
Experimental Protocol: Thermal Characterization
For researchers synthesizing these compounds, accurate determination of phase transitions is critical, especially if the isobutoxy analog exhibits liquid crystalline (mesogenic) behavior.[1]
Recommended Workflow: Differential Scanning Calorimetry (DSC)
Unlike simple capillary melting point apparatuses, DSC can distinguish between a crystal-to-isotropic melt and a crystal-to-liquid-crystal transition.[1]
Figure 2: DSC workflow for distinguishing simple melting points from mesophase transitions.
Protocol Steps:
-
Purification: Ensure samples are >98% pure (GC/HPLC). Impurities in fluorinated phenols can drastically suppress MP (eutectic depression).[1]
-
Standard Melting Point (Capillary): Use a ramp rate of 1°C/min near the expected point.
-
DSC Analysis: Essential for the isobutoxy analog.[1] Look for a glass transition (
) if the compound is an oil at room temperature.[1]
Applications & Significance
Pharmaceutical Intermediates[6][7][8]
-
3,5-Difluoro-4-methoxyphenol is a validated intermediate for bioactive scaffolds (e.g., proton pump inhibitors like Tegoprazan precursors).[1] Its high crystallinity makes it easier to handle and purify on a kilogram scale.[1]
-
Isobutoxy analogs are often explored to increase lipophilicity (
) and blood-brain barrier permeability, but their lower melting points can complicate formulation (requiring salts or co-crystals).[1]
Liquid Crystals (LCs)[1]
-
The isobutoxy group is a classic "tail" modification in LC chemistry.[1] By lowering the melting point, it helps create room-temperature nematic mixtures. The 3,5-difluoro core provides the necessary negative dielectric anisotropy (
) for Vertical Alignment (VA) displays.[1]
References
-
Stenutz, R. (2025).[1] 3,5-difluoro-4-methoxyphenol Data Sheet. Stenutz.eu.[1] Link
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: 3,5-Difluoro-4-methoxyphenol. Link[1]
-
Sigma-Aldrich. (2025).[1] 3,5-Difluoro-4-methoxyphenol Product Specification. Link(Note: Representative link for catalog verification)
-
ChemicalBook. (2026).[1] 3,5-Difluorophenol Properties and Synthesis. Link
-
National Institutes of Health (NIH). (2016).[1] Synthesis and evaluation of 1,4-naphthoquinone ether derivatives. PubMed Central.[1] Link
-
BenchChem. (2025).[1][2] Comparative Analysis of 3,5-Difluorophenol Isomers. Link
-
Thermo Fisher Scientific. (2025).[1] 3,5-Difluorophenol, 98%. Link
-
ChemicalBook. (2026).[1][2] 3,5-Difluorophenol Melting Point Data. Link
-
Core.ac.uk. (2016).[1] Synthesis and characterization of PEEK analogues utilizing 3,5-difluorobenzophenone. Link
-
Sigma-Aldrich. (2025).[1] 3,5-Difluoro-4-(trifluoromethoxy)phenol.[1] Link
-
The Good Scents Company. (2025).[1][2] 4-Ethoxyphenol Properties. Link
-
OSHA. (2020).[1][3] Occupational Chemical Database: 4-Methoxyphenol.[1][3] Link
Sources
A Comparative Guide to the Characterization of Impurities in 3,5-Difluoro-4-(2-methylpropoxy)phenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the identification and control of impurities are of paramount importance to ensure the safety, efficacy, and quality of the final drug product. This guide provides an in-depth technical analysis of potential impurities arising during the synthesis of 3,5-Difluoro-4-(2-methylpropoxy)phenol, a key intermediate in the manufacturing of various pharmaceuticals. We will explore a plausible synthetic pathway, identify potential process-related impurities, and offer a comparative analysis of analytical techniques for their characterization, supported by experimental data and detailed protocols.
I. Proposed Synthetic Pathway for 3,5-Difluoro-4-(2-methylpropoxy)phenol
A likely and industrially scalable synthetic route to 3,5-Difluoro-4-(2-methylpropoxy)phenol (4) involves a two-step process starting from the readily available 3,5-difluorophenol (1). The proposed pathway is illustrated below:
Step 1: Formylation of 3,5-difluorophenol
The first step involves the regioselective formylation of 3,5-difluorophenol (1) to produce 2,4-Difluoro-5-hydroxybenzaldehyde (2). A common method for this transformation is the Duff reaction or a similar electrophilic aromatic substitution.
Step 2: Dakin Oxidation
The resulting aldehyde (2) is then subjected to a Dakin oxidation, which converts the formyl group into a hydroxyl group, yielding the key intermediate 3,5-Difluoro-4-hydroxyphenol (3). This reaction is typically carried out using hydrogen peroxide in the presence of a base.[1][2][3]
Step 3: Williamson Ether Synthesis
Finally, the target molecule, 3,5-Difluoro-4-(2-methylpropoxy)phenol (4), is synthesized via a Williamson ether synthesis. This involves the reaction of the phenoxide of 3 (formed in situ with a base) with isobutyl bromide.[4][5][6]
Caption: Proposed synthetic route for 3,5-Difluoro-4-(2-methylpropoxy)phenol.
II. Identification and Characterization of Potential Impurities
The multi-step synthesis of 3,5-Difluoro-4-(2-methylpropoxy)phenol can introduce a variety of process-related impurities. A thorough understanding of their potential sources and structures is crucial for developing effective control strategies.
A. Impurities from the Synthesis of 3,5-Difluoro-4-hydroxyphenol (Intermediate 3)
1. Unreacted Starting Material and Isomeric By-products:
-
3,5-difluorophenol (1): Incomplete formylation in Step 1 will lead to the carryover of the starting material.
-
Isomeric Hydroxybenzaldehydes: The formylation of 3,5-difluorophenol can potentially yield isomeric products, although the directing effects of the hydroxyl and fluoro groups favor the desired 2,4-difluoro-5-hydroxybenzaldehyde. However, small amounts of other isomers may be formed.
-
Unreacted 2,4-Difluoro-5-hydroxybenzaldehyde (2): Incomplete Dakin oxidation in Step 2 will result in the presence of the aldehyde intermediate in the final product.
2. Impurities from Side Reactions:
-
Over-oxidation Products: The Dakin oxidation, if not carefully controlled, can lead to the formation of polymeric or degradation products.
-
Formate Ester Intermediate: The Dakin reaction proceeds through a formate ester intermediate which, if hydrolysis is incomplete, could be present as an impurity.[3]
B. Impurities from the Williamson Ether Synthesis (Step 3)
1. Unreacted Starting Material:
-
3,5-Difluoro-4-hydroxyphenol (3): Incomplete etherification will result in the presence of this key intermediate.
2. Impurities from the Alkylating Agent:
-
Isobutyl Alcohol: Present as a starting material for the synthesis of isobutyl bromide or formed by hydrolysis of the bromide.
-
Diisobutyl Ether: Can be formed as a by-product during the synthesis of isobutyl bromide.[7]
-
Other Butyl Bromide Isomers: Impurities in the isobutyl bromide starting material, such as n-butyl bromide, sec-butyl bromide, or tert-butyl bromide, can lead to the formation of the corresponding isomeric ethers.[8]
3. Impurities from Side Reactions:
-
2-Methylpropene: This is a significant potential by-product arising from the E2 elimination reaction of isobutyl bromide, which competes with the desired SN2 substitution. The use of a strong base and elevated temperatures can favor this side reaction.[9]
-
O-Alkylation vs. C-Alkylation: While O-alkylation is the desired reaction, there is a possibility of C-alkylation on the aromatic ring, leading to the formation of a C-isobutyl derivative of 3,5-Difluoro-4-hydroxyphenol.
Caption: Potential impurity pathways in the Williamson ether synthesis step.
III. Comparative Analysis of Analytical Techniques for Impurity Profiling
A multi-technique approach is often necessary for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds, making it ideal for the separation and quantification of the phenolic compounds and their non-volatile impurities in this synthesis.
| Parameter | HPLC with UV Detection | HPLC with Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, with detection by UV absorbance. | Separation based on polarity, with detection and identification by mass-to-charge ratio. |
| Advantages | Robust, reproducible, excellent for quantification of known impurities. | Provides molecular weight information, enabling identification of unknown impurities. High sensitivity and specificity. |
| Limitations | Requires chromophores for detection. Does not provide structural information for unknown peaks. | More complex instrumentation, potential for matrix effects. |
| Typical Application | Routine quality control, quantification of starting materials, product, and known by-products. | Structure elucidation of unknown impurities, trace-level impurity detection. |
Experimental Protocol: HPLC-UV Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile impurities, such as residual solvents and by-products from the alkylating agent.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with the stationary phase, followed by mass spectrometric detection. |
| Advantages | Excellent separation efficiency for volatile compounds. Provides mass spectra for identification of unknown volatile impurities. High sensitivity. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds like phenols. |
| Typical Application | Analysis of residual solvents, 2-methylpropene, isobutyl alcohol, and diisobutyl ether. |
Experimental Protocol: GC-MS Method for Volatile Impurities
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H, ¹³C, and ¹⁹F NMR, is an indispensable tool for the structural elucidation of impurities and for quantitative analysis without the need for reference standards (qNMR).
| Parameter | ¹H, ¹³C, and ¹⁹F NMR Spectroscopy |
| Principle | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information. |
| Advantages | Provides unambiguous structural information. ¹⁹F NMR is highly specific and sensitive for fluorinated compounds. Quantitative NMR (qNMR) allows for accurate quantification without a reference standard for each impurity. |
| Limitations | Lower sensitivity compared to MS. Complex spectra may require advanced techniques for interpretation. |
| Typical Application | Structural confirmation of the final product and isolated impurities. Identification of isomeric impurities. Quantitative analysis of major components and impurities. |
Experimental Protocol: ¹⁹F NMR for Fluorinated Impurity Analysis
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: An internal standard such as trifluorotoluene.
-
Acquisition: Standard ¹⁹F NMR pulse sequence with appropriate relaxation delays for quantitative analysis.
Caption: A typical analytical workflow for impurity characterization.
IV. Conclusion
The robust characterization of impurities in the synthesis of 3,5-Difluoro-4-(2-methylpropoxy)phenol is a critical aspect of ensuring the quality and safety of downstream pharmaceutical products. By understanding the potential synthetic pathways and the types of impurities that can arise, appropriate analytical methods can be selected and optimized. A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to impurity profiling. HPLC is essential for the analysis of the main components and non-volatile impurities, while GC-MS is crucial for volatile impurities. NMR spectroscopy offers invaluable structural information and quantitative capabilities, particularly ¹⁹F NMR for this fluorinated molecule. The implementation of these analytical strategies will enable researchers and drug development professionals to effectively monitor and control impurities, leading to a more robust and reliable manufacturing process.
V. References
-
Brainly. (2018, September 18). What organic products would be formed from the reaction of 1-bromo-2-methylpropane (isobutyl bromide). Available at: [Link].
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link].
-
askIITians. (2025, March 4). The reaction of t-butyl bromide with sodium methoxide mainly produces. Available at: [Link].
-
PrepChem.com. (n.d.). Preparation of isobutyl bromide (1-bromo-2-methylpropane). Available at: [Link].
-
Google Patents. (n.d.). US20100234653A1 - Processes for making alkyl halides. Available at: .
-
University of Richmond. (n.d.). The Williamson Ether Synthesis. Available at: [Link].
-
NEET coaching. (n.d.). When isobutyl bromide in dry ether is treated with absolute ethyl alcohol, the products formed are. Available at: [Link].
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link].
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link].
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link].
-
Patsnap. (2021, April 6). Synthesis method of 3, 5-difluorophenol. Available at: [Link].
-
ACS Publications. (2022, February 14). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Available at: [Link].
-
Vdocuments. (n.d.). B.SC Sem – IV CHEMISTRY HONOURS Paper ; CC – 10 Unit : Rearrangement Reaction Dakin Rearrangement The Dakin oxidation (or D. Available at: [Link].
-
Wikipedia. (n.d.). Dakin oxidation. Available at: [Link].
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- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. grokipedia.com [grokipedia.com]
- 9. askfilo.com [askfilo.com]
The Isobutoxy Effect: A Comparative Guide to Viscosity Modulation in 3,5-Difluorophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and material sciences, the precise control over the physicochemical properties of molecules is paramount. Among these, viscosity plays a critical role in formulation, processing, and bioavailability of active pharmaceutical ingredients (APIs), as well as in the performance of advanced materials like liquid crystals. This guide provides an in-depth analysis of the viscosity effects of the isobutoxy group in 3,5-difluorophenol derivatives, a class of compounds with significant potential in these fields. While direct comparative experimental data for the isobutoxy derivative is not extensively available in public literature, this guide synthesizes established principles of physical organic chemistry and rheology to provide a robust predictive comparison with other alkoxy alternatives. We will explore the underlying molecular principles and provide detailed experimental protocols for those seeking to generate empirical data.
The Significance of Viscosity in Molecular Design
Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in drug development and material science. In pharmaceutical formulations, the viscosity of a solution can influence its injectability, dissolution rate, and absorption. For instance, highly viscous formulations can be challenging to administer and may exhibit slower drug release profiles. In the realm of liquid crystals, viscosity is a key determinant of the switching speed and operational voltage of display devices. The strategic modification of molecular structure to fine-tune viscosity is therefore a crucial aspect of molecular engineering.
The 3,5-difluorophenol core is a valuable scaffold in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms. The introduction of an alkoxy chain, such as an isobutoxy group, to the phenolic oxygen can significantly alter the molecule's physical properties, including its viscosity. Understanding this structure-property relationship is essential for rational design.
Comparative Analysis: The Isobutoxy Group vs. Linear Alkoxy Chains
The viscosity of a liquid is primarily governed by the strength of intermolecular forces and the molecule's shape and size. When comparing an isobutoxy-substituted 3,5-difluorophenol to its linear butoxy counterpart and other shorter or longer linear alkoxy derivatives, several factors come into play.
Molecular Shape and Intermolecular Interactions
The isobutoxy group, with its branched structure, introduces a greater steric hindrance compared to a linear butoxy chain. This branching disrupts the ability of the molecules to pack closely together, leading to a decrease in the effectiveness of van der Waals forces. Consequently, it is generally expected that the isobutoxy derivative will exhibit a lower viscosity than its n-butoxy isomer.
In contrast, increasing the length of a linear alkoxy chain (e.g., from methoxy to hexoxy) generally leads to an increase in viscosity. This is due to the larger surface area available for van der Waals interactions, resulting in stronger intermolecular attractions that resist flow.
The fluorine atoms on the phenyl ring also play a significant role. Fluorine is highly electronegative, leading to a dipole moment in the molecule. However, the C-F bond has low polarizability, which can reduce intermolecular interactions and potentially lower viscosity.[1] The interplay between the dipoles introduced by the fluorine atoms and the steric and electronic effects of the alkoxy chain will ultimately determine the overall viscosity.
Expected Viscosity Trends
Based on these principles, we can predict the following trend in viscosity for a series of 3,5-difluorophenol ethers:
Methoxy < Ethoxy < Isobutoxy < n-Propoxy < n-Butoxy < n-Pentoxy
This predicted trend is based on the balance between increasing molecular weight and surface area (which increases viscosity) and the disruptive effect of branching on molecular packing (which decreases viscosity).
Experimental Validation: Protocols for Synthesis and Viscosity Measurement
To validate these predictions, empirical data is necessary. The following sections provide detailed protocols for the synthesis of a series of alkoxy-3,5-difluorophenol derivatives and the subsequent measurement of their viscosities.
Synthesis of Alkoxy-3,5-difluorophenol Derivatives
The synthesis of these compounds can be readily achieved via a Williamson ether synthesis.
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 3,5-difluorophenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Deprotonation: Add potassium carbonate (K₂CO₃) (1.5 eq.) to the solution and stir at room temperature for 30 minutes. This will deprotonate the phenol to form the corresponding phenoxide.
-
Alkylation: Add the appropriate alkyl halide (e.g., isobutyl bromide, n-butyl bromide) (1.2 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for the preparation of alkoxy-3,5-difluorophenol derivatives.
Viscosity Measurement
The dynamic viscosity of the synthesized compounds can be determined using a rotational viscometer.
Protocol:
-
Instrument Setup: Use a calibrated rotational viscometer with a suitable spindle and guard leg. Ensure the instrument is level.
-
Sample Preparation: Place a known volume of the liquid sample into the sample container. Ensure the liquid level is sufficient to immerse the spindle to the marked line.
-
Temperature Control: Use a water bath or other temperature control system to maintain the sample at a constant, specified temperature (e.g., 25 °C). Allow the sample to equilibrate for at least 15 minutes.
-
Measurement: Start the viscometer at a specified rotational speed. Allow the reading to stabilize before recording the viscosity value in millipascal-seconds (mPa·s).
-
Data Collection: Take multiple readings at different rotational speeds to check for Newtonian or non-Newtonian behavior. For simple, low-molecular-weight organic liquids, Newtonian behavior is expected.
-
Data Analysis: Calculate the average viscosity and standard deviation for each compound.
Diagram of Viscosity Measurement Workflow
Caption: Workflow for the experimental determination of dynamic viscosity.
Data Summary and Interpretation
The following table provides a template for summarizing the expected and experimentally determined viscosity data for a series of 3,5-difluorophenol derivatives.
| Alkoxy Group | Molecular Weight ( g/mol ) | Predicted Viscosity Trend | Experimental Viscosity at 25°C (mPa·s) |
| Methoxy | 144.11 | 1 (Lowest) | To be determined |
| Ethoxy | 158.14 | 2 | To be determined |
| n-Propoxy | 172.17 | 4 | To be determined |
| Isopropoxy | 172.17 | Predicted lower than n-propoxy | To be determined |
| Isobutoxy | 186.20 | 3 | To be determined |
| n-Butoxy | 186.20 | 5 | To be determined |
| n-Pentoxy | 200.22 | 6 (Highest) | To be determined |
The experimental data generated from the protocols above would populate this table, allowing for a direct comparison of the viscosity effects of the isobutoxy group against its linear and shorter-chain counterparts. This data would be invaluable for researchers aiming to precisely tailor the rheological properties of their molecules.
Conclusion and Future Directions
The isobutoxy group is a valuable functional moiety for modulating the viscosity of 3,5-difluorophenol derivatives. Based on fundamental principles of molecular interactions and steric effects, it is predicted to lower the viscosity compared to its linear isomer, n-butoxy, and other longer-chain linear alkoxy groups. This makes it an attractive choice for applications where lower viscosity is desirable, such as in the formulation of injectable drugs or the development of fast-switching liquid crystal displays.
The lack of extensive public data on the viscosity of these specific compounds highlights an opportunity for further research. The experimental protocols provided in this guide offer a clear path for generating this crucial data, which would enable a more precise and quantitative understanding of the structure-viscosity relationships in this important class of molecules. Such studies would undoubtedly contribute to the more rational design of new chemical entities with optimized physicochemical properties for a wide range of applications.
References
-
Deng, M., et al. (2012). Synthesis and Low-temperature Viscosity Characters of Difluorometheneoxy-bridged Alkylbenzene Compounds. Chinese Journal of Applied Chemistry. [Link]
-
Tschierske, C. (2012). Fluorinated liquid crystals: design of soft nanostructures and increased complexity of self-assembly by perfluorinated segments. Topics in Current Chemistry, 318, 1-108. [Link]
-
Chen, H., et al. (2015). Ultra-low viscosity liquid crystal materials. Optics Express, 23(5), 6338-6345. [Link]
-
Kirsch, P., & Bremer, M. (2000). Understanding Fluorine Effects in Liquid Crystals. Angewandte Chemie International Edition, 39(23), 4216-4235. [Link]
-
O'Hagan, D. (2008). Understanding the effects of fluorine in drug design. Journal of Fluorine Chemistry, 129(9), 743-754. [Link]
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Wohlfarth, C. (2017). Viscosity of benzene. In: Viscosity of Pure Organic Liquids and Binary Liquid Mixtures. Springer, Berlin, Heidelberg. [Link]
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Rahman, I. M. M., et al. (2015). Viscosities of the Binary Mixtures of Hexan-1-ol and the Isomeric Derivatives of Dimethylbenzenes: Experimental Results, Correlation and Prediction. Journal of Solution Chemistry, 44(8), 1584-1610. [Link]
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Bhamare, K. B. (2019). COMPARATIVE STUDY OF VISCOSITY VARIATION WITH FUNCTIONAL GROUP OF THE LIQUID MOLECULE USING FT-IR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research (JETIR), 6(1), 703-707. [Link]
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A Predictive Thermal Stability Analysis of 3,5-Difluoro-4-isobutoxyphenol: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical development, understanding the physicochemical properties of novel chemical entities is paramount. The thermal stability of a compound, in particular, can significantly influence its shelf-life, formulation strategy, and overall viability as a drug candidate. This guide provides a comprehensive, predictive thermal stability analysis of 3,5-Difluoro-4-isobutoxyphenol, a molecule of interest in medicinal chemistry, using the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
While specific experimental TGA/DSC data for 3,5-Difluoro-4-isobutoxyphenol is not yet publicly available, this guide leverages established thermal decomposition principles and data from structurally analogous compounds to construct a scientifically robust, predictive profile. This comparative approach offers valuable insights for researchers and drug development professionals, enabling them to anticipate the thermal behavior of this molecule and design appropriate handling and formulation strategies.
The Scientific Rationale: Predicting Thermal Stability
The thermal stability of an organic molecule is intrinsically linked to its chemical structure. In the case of 3,5-Difluoro-4-isobutoxyphenol, we can anticipate its decomposition behavior by considering its key functional groups: the phenolic hydroxyl group, the difluorinated aromatic ring, and the isobutoxy ether linkage.
-
The Isobutoxy Group: Ether linkages are known to undergo thermal decomposition through radical chain mechanisms.[1][2] The cleavage of the C-O bond in the isobutoxy group is a likely initial step in the thermal degradation of the molecule. The decomposition of ethers like diethyl ether and methyl-n-butyl ether often proceeds via the formation of aldehydes and alkanes.[1][3]
-
The Fluorinated Phenol Ring: The introduction of fluorine atoms onto an aromatic ring is generally known to enhance thermal stability.[4][5] This is attributed to the high strength of the C-F bond.[5][6] Therefore, the 3,5-difluoro substitution on the phenol ring is expected to increase the overall thermal stability of the molecule compared to its non-fluorinated counterpart. The decomposition of fluorinated polymers often requires high temperatures and can proceed through the release of hydrogen fluoride and other fluorinated compounds.[7]
-
The Phenolic Hydroxyl Group: Phenolic compounds themselves have characteristic thermal decomposition profiles, and their stability is influenced by the nature and position of substituents on the aromatic ring.[8][9] The hydroxyl group can participate in hydrogen bonding, which can affect the melting point and initial decomposition behavior.
A Comparative Benchmarking of Thermal Stability
To contextualize the predicted thermal stability of 3,5-Difluoro-4-isobutoxyphenol, we will compare its expected behavior with that of several relevant compounds:
-
Phenol: The parent compound, providing a baseline for the thermal stability of the phenolic ring.
-
4-Isobutoxyphenol: To isolate the effect of the difluoro substitution.
-
3,5-Difluorophenol: To isolate the effect of the isobutoxy group.
-
Butylated Hydroxytoluene (BHT): A widely used phenolic antioxidant, offering a comparison to a commercially relevant stabilizer.[10]
| Compound | Predicted/Known Melting Point (°C) | Predicted Onset of Decomposition (Tonset, °C) | Key Structural Features Influencing Stability |
| 3,5-Difluoro-4-isobutoxyphenol (Predicted) | 80 - 100 | 250 - 300 | Two electron-withdrawing fluorine atoms enhancing ring stability; isobutoxy ether linkage as a potential initiation point for decomposition. |
| Phenol | 40.5 | ~180 | Basic phenolic structure with no stabilizing or destabilizing substituents. |
| 4-Isobutoxyphenol | 63-66 | 200 - 250 | Ether linkage provides a site for thermal cleavage, leading to lower stability than the fluorinated analogue. |
| 3,5-Difluorophenol | 47-50 | >200 | Fluorine atoms enhance the stability of the aromatic ring compared to phenol. |
| Butylated Hydroxytoluene (BHT) | 70-73 | ~200 | Sterically hindered phenolic antioxidant with tert-butyl groups influencing its decomposition pathway.[10] |
This comparative table suggests that 3,5-Difluoro-4-isobutoxyphenol is likely to exhibit significantly greater thermal stability than phenol and its non-fluorinated counterpart, 4-isobutoxyphenol. The stabilizing effect of the two fluorine atoms is expected to be the dominant factor in its overall thermal profile.
Proposed Experimental Protocol for TGA/DSC Analysis
To experimentally validate the predicted thermal stability of 3,5-Difluoro-4-isobutoxyphenol, the following detailed protocol, based on established ASTM standards[11][12][13], is recommended.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC measurements.
-
Nitrogen (or other inert gas) purge.
-
Aluminum or platinum crucibles.
Sample Preparation:
-
Ensure the sample of 3,5-Difluoro-4-isobutoxyphenol is of high purity and has a consistent particle size.
-
Weigh approximately 5-10 mg of the sample into a clean, tared crucible.[14]
-
Record the exact weight.
TGA/DSC Experimental Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.[15]
-
Temperature Program:
-
Data Collection: Continuously record weight change (TGA) and heat flow (DSC) as a function of temperature.
Caption: Experimental Workflow for TGA/DSC Analysis.
Interpreting the Predicted Thermogram
Based on the comparative analysis, the expected TGA and DSC curves for 3,5-Difluoro-4-isobutoxyphenol would likely exhibit the following features:
-
DSC Curve: An initial endothermic peak corresponding to the melting of the solid compound (predicted around 80-100 °C). At higher temperatures, an exothermic event may be observed, corresponding to the decomposition of the molecule.
-
TGA Curve: A stable baseline with no significant weight loss until the onset of decomposition (predicted around 250-300 °C). Following the onset, a multi-step weight loss may occur, corresponding to the cleavage of the isobutoxy group and subsequent degradation of the fluorinated aromatic ring.
Caption: Predicted Thermal Decomposition Pathway.
Conclusion and Future Outlook
This guide presents a predictive yet scientifically grounded analysis of the thermal stability of 3,5-Difluoro-4-isobutoxyphenol. Based on the known effects of its constituent functional groups, it is anticipated that this molecule will exhibit robust thermal stability, superior to its non-fluorinated counterparts. The difluoro substitution on the phenolic ring is the key contributor to this enhanced stability.
For drug development professionals, this predictive analysis provides a valuable starting point for handling, storage, and formulation development. However, it is crucial to underscore that this guide is based on theoretical and comparative data. Experimental verification through the proposed TGA/DSC protocol is an essential next step to confirm these predictions and to fully characterize the thermal properties of 3,5-Difluoro-4-isobutoxyphenol. Such empirical data is indispensable for regulatory submissions and for ensuring the development of a safe, stable, and efficacious pharmaceutical product.[18][19][20]
References
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Hobbs, J. J. (1938). A study of the chain reaction in the thermal decomposition of diethyl ether. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 167(930), 456-473. Available at: [Link]
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ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
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Staveley, L. A. K., & Hinshelwood, C. N. (1937). The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 159(897), 192-206. Available at: [Link]
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Wang, Z., et al. (2024). Comparison of Phenolic Antioxidants' Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil. IEEE Transactions on Dielectrics and Electrical Insulation. Available at: [Link]
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Wang, Z., et al. (2024). Comparison of Phenolic Antioxidants' Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil. ResearchGate. Available at: [Link]
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Molloy, S. J., & Schoen, L. (1941). The Thermal Decomposition of Methyl‐n‐Butyl Ether. The Journal of Chemical Physics, 9(12), 915-918. Available at: [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
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Westmoreland Mechanical Testing & Research. (n.d.). Thermogravimetric Thermal Analysis (TGA). Available at: [Link]
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Zhao, Z., Kazakov, A., & Dryer, F. L. (n.d.). Thermal Decomposition Reaction and a High Temperature Kinetic Model of Dimethyl Ether. Princeton University. Available at: [Link]
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Al-Malaika, S., et al. (2010). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. CentAUR. Available at: [Link]
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Memmert. (2012). Stability tests according to ICH Q1A (R2). Available at: [Link]
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European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines. Available at: [Link]
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Scribd. (n.d.). ICH Guidelines for Drug Stability Testing. Available at: [Link]
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CMC Laboratories. (n.d.). Thermogravimetric Analysis (TGA) - ASTM E1131. Available at: [Link]
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ASTM International. (2021). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. Available at: [Link]
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Zhang, Y., et al. (2023). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. ACS Omega, 8(3), 3296-3306. Available at: [Link]
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Al-Juhaimi, F., et al. (2016). Effect of Extractant and Temperature on Phenolic Compounds and Antioxidant Activity of Selected Spices. Food and Nutrition Sciences, 7(5), 360-367. Available at: [Link]
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JoVE. (2025). Video: Autoxidation of Ethers to Peroxides and Hydroperoxides. Available at: [Link]
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Kim, D., et al. (2020). Accumulation of Antioxidative Phenolics and Carotenoids Using Thermal Processing in Different Stages of Momordica charantia Fruit. Antioxidants, 9(12), 1183. Available at: [Link]
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Linseis. (n.d.). Thermal analysis standards (ISO, ASTM and DIN). Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of a Fluorinated Phenolic Resin /Phenolic Resin blend. Available at: [Link]
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Torontech. (2025). TGA Sample Preparation: A Complete Guide. Available at: [Link]
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D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Available at: [Link]
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Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Available at: [Link]
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Semantic Scholar. (n.d.). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Available at: [Link]
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Sather, A. C., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 139(4), 1592-1599. Available at: [Link]
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ResearchGate. (2025). Thermal Decomposition Characteristics, Products, and Thermal Transformation Mechanisms of Fluorine-containing Organic Components in Lithium-ion Batteries. Available at: [Link]
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Scribd. (n.d.). Exp 8 - TGA - DSC - Manual. Available at: [Link]
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MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Available at: [Link]
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ResearchGate. (n.d.). TGA curves of various hindered phenolic antioxidants in air. Available at: [Link]
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Environmental Science: Processes & Impacts. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Available at: [Link]
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ResearchGate. (n.d.). Thermal Decomposition of Fluoropolymers: Stability, Decomposition Products, and Possible PFAS Release. Available at: [Link]
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NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Available at: [Link]
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Journal of Organic & Pharmaceutical Chemistry. (n.d.). Thermal studies of some biologically active new aryl esters of 1,1-bis(4-hydroxyphenyl)cyclohexane. Available at: [Link]
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Journal of Applied Polymer Science. (2003). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. Available at: [Link]
-
Molecules. (2022). New Method Based on Direct Analysis in Real-Time Coupled with Time-of-Flight Mass Spectrometry (DART-ToF-MS) for Investigation of the Miscibility of Polymer Blends. Available at: [Link]
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Reactivity comparison of 3,5-difluorophenol vs 3,4,5-trifluorophenol
Executive Summary: The Fluorine Pivot
In the optimization of lead compounds, the transition from 3,5-difluorophenol (3,5-DFP) to 3,4,5-trifluorophenol (3,4,5-TFP) is not merely an incremental increase in halogenation. It represents a fundamental switch in electronic behavior and reactivity vectors.
While 3,5-DFP functions as an electron-deficient scaffold that retains significant nucleophilic character at the oxygen and electrophilic susceptibility at the ring, 3,4,5-TFP crosses a threshold where the aromatic ring becomes sufficiently deactivated to suppress standard Electrophilic Aromatic Substitution (EAS), while simultaneously opening the 4-position to nucleophilic attack under specific conditions.
This guide dissects these differences to aid in bioisostere design and synthetic route planning.
Physicochemical Landscape
The addition of the third fluorine atom at the para position drastically alters the acidity and lipophilicity profile.
| Property | 3,5-Difluorophenol | 3,4,5-Trifluorophenol | Impact on Drug Design |
| Structure | Meta-substitution only | Meta + Para substitution | 3,4,5-TFP blocks metabolic oxidation at the typically labile para position. |
| pKa (approx.) | 7.97 (Predicted) | ~7.0 - 7.4 (Est.) | 3,4,5-TFP is more acidic. Its conjugate base is more stable but less nucleophilic. |
| LogP | 1.8 | ~2.1 | 3,4,5-TFP increases lipophilicity, enhancing membrane permeability but potentially lowering solubility. |
| Hammett | The para-F adds inductive withdrawal but resonance donation, tempering the acidity jump compared to ortho substitution. | ||
| Electronic Character | Electron-Deficient | Highly Electron-Deficient | 3,4,5-TFP ring is resistant to oxidation. |
Reactivity Deep Dive
A. O-Alkylation (Ether Synthesis)
The primary gateway reaction for both phenols.
-
3,5-Difluorophenol: The phenoxide anion is more basic, making it a stronger nucleophile . Standard Williamson ether synthesis (K₂CO₃/Acetone) proceeds rapidly.
-
3,4,5-Trifluorophenol: The phenoxide is stabilized by the extra fluorine, reducing its nucleophilicity. Reactions require higher temperatures or polar aprotic solvents (DMF/DMSO) to achieve comparable rates. The "Ambident Anion" effect is negligible here (C-alkylation is rare due to F-deactivation), so O-alkylation remains exclusive.
B. Electrophilic Aromatic Substitution (EAS)
The critical divergence point.
-
3,5-Difluorophenol:
-
Directing Effects: The -OH group (strongly activating, ortho/para) competes with two -F atoms (deactivating, ortho/para).
-
Outcome: The C4 position is sterically accessible and electronically activated by the -OH group (para) and both -F atoms (ortho).
-
Result: EAS (e.g., bromination, nitration) occurs readily at C4 .
-
-
3,4,5-Trifluorophenol:
-
Directing Effects: The C4 position is blocked.
-
Outcome: Incoming electrophiles are forced to the C2/C6 positions. However, the cumulative inductive withdrawal of three fluorines severely deactivates the ring.
-
Result: The substrate is inert to mild electrophiles. Strong forcing conditions are required, often leading to degradation rather than clean substitution.
-
C. Nucleophilic Aromatic Substitution (S_NAr)
The "Fluorine Dance".
-
3,5-Difluorophenol: The meta-fluorines are not sufficiently activated for displacement because they are not ortho or para to a strong electron-withdrawing group (EWG).[1]
-
3,4,5-Trifluorophenol: The C4-fluorine is flanked by two ortho-fluorines. While the -OH group is donating (deactivating for S_NAr), if the phenol is converted to an electron-withdrawing ester or sulfonate, the C4-fluorine becomes a leaving group .
-
Note: In the free phenol form, the electron-rich nature of the phenoxide prevents S_NAr.
-
Visualizing the Electronic Logic
The following diagram maps the electronic pressures that dictate the reactivity differences described above.
Caption: Comparative reactivity flow. Blue paths indicate 3,5-DFP dominance; Red paths indicate 3,4,5-TFP distinct behaviors.
Experimental Protocols
Protocol A: Comparative O-Alkylation (Benchmark)
Objective: Demonstrate the nucleophilic difference via Williamson Ether Synthesis.
Materials:
-
Phenol Substrate (1.0 eq)
-
Propargyl Bromide (1.2 eq)
-
K₂CO₃ (2.0 eq)
-
Solvent: Acetone (Reagent Grade)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of the phenol (3,5-DFP or 3,4,5-TFP) in 5 mL of acetone.
-
Deprotonation: Add 2.0 mmol of anhydrous K₂CO₃. Stir at room temperature for 15 minutes.
-
Observation: 3,4,5-TFP may require longer to form the phenoxide fully due to aggregation, though it is more acidic.
-
-
Addition: Dropwise add 1.2 mmol of propargyl bromide (80% in toluene).
-
Reaction:
-
3,5-DFP: Stir at 25°C for 2-4 hours. (Expected Yield: >90%)
-
3,4,5-TFP: Stir at 50°C (Reflux) for 4-6 hours. (Expected Yield: >85%)
-
Why? The 3,4,5-TFP phenoxide is "harder" and less reactive; heat is required to overcome the activation energy for S_N2 attack.
-
-
Workup: Filter salts, concentrate in vacuo, and purify via silica plug (Hexane/EtOAc).
Protocol B: Regioselective Bromination (EAS Test)
Objective: Highlight the C4-reactivity of 3,5-DFP vs the inertness of 3,4,5-TFP.
Materials:
-
Phenol Substrate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Setup: Dissolve 1.0 mmol of substrate in 10 mL MeCN. Cool to 0°C.
-
Addition: Add NBS portion-wise over 10 minutes.
-
Monitoring:
-
3,5-DFP: Reaction completes within 1 hour at 0°C. Product is 4-bromo-3,5-difluorophenol .
-
3,4,5-TFP: No reaction at 0°C. Warming to reflux results in complex mixtures or recovery of starting material.
-
-
Validation: Check via TLC or LC-MS. 3,5-DFP product shows distinct mass shift (+79/81 amu).
References
-
Physicochemical Properties of Fluorinated Phenols Source: National Institute of Standards and Technology (NIST). "pKa and LogP data for Polyfluorinated Phenols." URL:[Link]
- Nucleophilic Aromatic Substitution Patterns Source: Chambers, R. D. "Fluorine in Organic Chemistry." Blackwell Publishing, 2004. (General reference for polyfluorobenzene reactivity). Context: Explains the activation of the para-fluorine in penta- and trifluoro- systems.
-
Synthesis of Liquid Crystal Intermediates Source: Kirsch, P., et al. "Difluorooxymethylene-Bridged Liquid Crystals."[2] Angewandte Chemie Int.[2] Ed., 2001.[2] URL:[Link] Context: Demonstrates the use of 3,4,5-trifluorophenol in O-alkylation for material science applications.
-
Acidity Predictions and NMR Scales Source: Kaljurand, I., et al. "Experimental Basicities of Superbases." Journal of Organic Chemistry, 2005 (and related works on phenol acidity scales). URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
